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  • Product: Diallylaminopropionitrile
  • CAS: 31164-08-6

Core Science & Biosynthesis

Foundational

The Emerging Potential of Diallylaminopropionitrile in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide explores the latent potential of diallylaminopropionitrile (DAPN...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide explores the latent potential of diallylaminopropionitrile (DAPN) as a functional monomer in modern polymer chemistry. While not as extensively studied as conventional monomers, DAPN offers a unique combination of a polymerizable diallylamine moiety and a polar nitrile group. This guide provides a comprehensive overview of its synthesis, predicted polymerization behavior, and prospective applications. We will delve into the mechanistic intricacies of its synthesis via cyanoethylation of diallylamine and its anticipated cyclopolymerization, a characteristic feature of diallyl monomers. Furthermore, this document will outline detailed, field-informed experimental protocols for its synthesis and subsequent polymerization, alongside robust characterization methodologies. The insights provided herein aim to equip researchers and professionals with the foundational knowledge to explore and exploit the promising attributes of DAPN in the design of novel polymers for specialized applications, including drug delivery systems, advanced coatings, and functional materials.

Introduction: Unveiling a Multifunctional Monomer

The quest for novel polymers with tailored properties is a perpetual driver of innovation in materials science and drug development. Functional monomers, bearing specific chemical moieties, are the cornerstone of this endeavor, enabling the synthesis of polymers with precise functionalities. Diallylaminopropionitrile (DAPN), a molecule integrating the reactive diallylamine framework with a polar propionitrile group, represents a compelling yet underexplored candidate in this domain.

The diallylamine component is known to undergo a unique cyclopolymerization process, leading to the formation of polymers containing five- or six-membered rings within the main chain. This structure imparts rigidity and thermal stability to the resulting polymer. The propionitrile group, on the other hand, introduces polarity, which can significantly influence the polymer's solubility, thermal properties, and its potential for post-polymerization modification. This guide will illuminate the path from the synthesis of this intriguing monomer to its potential applications in cutting-edge polymer chemistry.

Synthesis of Diallylaminopropionitrile: A Mechanistic Approach

The most direct and efficient route to synthesizing diallylaminopropionitrile is through the cyanoethylation of diallylamine. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine of diallylamine attacks the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism

The cyanoethylation of diallylamine proceeds as follows:

Cyanoethylation of Diallylamine cluster_reactants Reactants cluster_product Product Diallylamine Diallylamine (H₂C=CH-CH₂)₂NH Acrylonitrile Acrylonitrile (H₂C=CH-C≡N) DAPN Diallylaminopropionitrile (H₂C=CH-CH₂)₂N-CH₂-CH₂-C≡N Diallylamine->DAPN + Acrylonitrile->DAPN

Caption: Synthesis of Diallylaminopropionitrile via Cyanoethylation.

The reaction is typically base-catalyzed, which enhances the nucleophilicity of the diallylamine. The lone pair of electrons on the nitrogen atom of diallylamine attacks the β-carbon of acrylonitrile, leading to the formation of a carbanion intermediate. This intermediate is then protonated by a proton source in the reaction medium, yielding the final product, diallylaminopropionitrile.

Experimental Protocol: Synthesis of Diallylaminopropionitrile

This protocol provides a robust method for the laboratory-scale synthesis of DAPN.

Materials:

  • Diallylamine (98%)

  • Acrylonitrile (stabilized with MEHQ, 99%)

  • Triethylamine (as a catalyst)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve diallylamine (0.1 mol) in 100 mL of anhydrous toluene.

  • Add triethylamine (0.01 mol) to the flask.

  • Heat the mixture to 60°C with stirring.

  • Slowly add acrylonitrile (0.11 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained between 60-70°C.

  • After the addition is complete, continue stirring the mixture at 70°C for an additional 4 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted diallylamine and the triethylamine catalyst.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation to obtain pure diallylaminopropionitrile.

Characterization:

The successful synthesis of DAPN should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the product.

  • FTIR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch around 2250 cm⁻¹.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Polymerization of Diallylaminopropionitrile: The Power of Cyclopolymerization

Diallyl monomers, including DAPN, exhibit a strong tendency to undergo intramolecular cyclization followed by intermolecular propagation during radical polymerization. This process, known as cyclopolymerization, leads to the formation of linear polymers containing cyclic repeating units, typically five- or six-membered rings.[1] This is in contrast to the cross-linking often observed with other divinyl monomers.

Mechanism of Cyclopolymerization

The radical polymerization of DAPN is initiated by a standard free-radical initiator. The propagating radical can then either add to another monomer molecule (intermolecular propagation) or cyclize to form a cyclic radical (intramolecular cyclization). Due to the proximity of the two allyl groups in DAPN, the intramolecular cyclization is often kinetically favored.

Cyclopolymerization_of_DAPN Monomer Diallylaminopropionitrile Monomer Propagating_Radical Propagating Radical Monomer->Propagating_Radical Addition Polymer_5 Polymer with 5-Membered Rings Polymer_6 Polymer with 6-Membered Rings Initiator Radical Initiator (I•) Initiator->Monomer Initiation Cyclized_Radical_5 5-Membered Cyclic Radical Propagating_Radical->Cyclized_Radical_5 Intramolecular Cyclization (5-exo-trig) Cyclized_Radical_6 6-Membered Cyclic Radical Propagating_Radical->Cyclized_Radical_6 Intramolecular Cyclization (6-endo-trig) Cyclized_Radical_5->Monomer Intermolecular Propagation Cyclized_Radical_6->Monomer Intermolecular Propagation

Caption: Proposed Cyclopolymerization Pathway of Diallylaminopropionitrile.

The formation of five-membered rings (via 5-exo-trig cyclization) is generally favored over six-membered rings (via 6-endo-trig cyclization) in the radical cyclization of 1,6-dienes.[1]

Experimental Protocol: Radical Polymerization of Diallylaminopropionitrile

This protocol outlines a general procedure for the free-radical polymerization of DAPN. The reaction conditions can be optimized to control the molecular weight and properties of the resulting polymer.

Materials:

  • Diallylaminopropionitrile (DAPN) (synthesized as described above)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)

  • Schlenk flask or polymerization tube

  • Nitrogen or argon gas supply

  • Magnetic stirrer with heating plate

  • Precipitating solvent (e.g., methanol, hexane)

Procedure:

  • Place DAPN (0.05 mol) and the chosen anhydrous solvent (e.g., 20 mL of toluene) in a Schlenk flask equipped with a magnetic stirrer.

  • Add the radical initiator, AIBN (typically 1-2 mol% with respect to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80°C for AIBN).

  • Stir the reaction mixture for a specified period (e.g., 24 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • After the desired reaction time, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or hexane) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization of the Polymer:

The resulting poly(diallylaminopropionitrile) should be thoroughly characterized to understand its properties:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure, including the presence of cyclic repeating units and the absence of residual vinyl protons.

  • FTIR Spectroscopy: To verify the presence of the nitrile group and the overall polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The polar nitrile group is expected to result in a relatively high Tg.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications of Poly(diallylaminopropionitrile)

The unique combination of a cyclic, nitrogen-containing backbone and a polar nitrile functionality opens up a wide range of potential applications for poly(diallylaminopropionitrile) and its copolymers.

Drug Delivery and Biomedical Applications

The presence of tertiary amine groups in the polymer backbone provides opportunities for pH-responsive behavior. At lower pH values, the amine groups can become protonated, leading to changes in polymer conformation and solubility. This property could be exploited for the development of "smart" drug delivery systems that release their payload in specific acidic environments, such as within tumor tissues or endosomal compartments of cells. The nitrile group can also serve as a handle for further functionalization with targeting ligands or therapeutic agents.

Functional Coatings and Adhesives

The polarity imparted by the nitrile groups can enhance the adhesion of the polymer to various substrates, making it a candidate for use in functional coatings and adhesives. The cyclic structure of the polymer backbone can contribute to improved thermal and mechanical properties of the coating.

Membranes for Separations

The controlled porosity and surface chemistry of membranes are crucial for their performance in separation processes. Polymers derived from DAPN could be used to fabricate membranes with specific selectivities for certain molecules or ions, driven by the polarity of the nitrile groups and the charge of the amine functionalities.

Precursor for Carbonaceous Materials

Polymers containing nitrile groups, such as polyacrylonitrile (PAN), are well-known precursors for the production of carbon fibers. Upon controlled thermal treatment (pyrolysis), the nitrile groups can undergo cyclization and aromatization reactions, leading to the formation of a stable, carbon-rich material. Poly(diallylaminopropionitrile) could potentially serve as a novel precursor for nitrogen-doped carbon materials with interesting electronic and catalytic properties.

Data Summary

PropertyDiallylaminopropionitrile (Monomer) - PredictedPoly(diallylaminopropionitrile) - Expected
Molecular Formula C₉H₁₄N₂(C₉H₁₄N₂)n
Molecular Weight 150.22 g/mol Variable (dependent on polymerization conditions)
Appearance Colorless to pale yellow liquid (predicted)White to off-white powder
Key Functional Groups Diallylamine, PropionitrileCyclic amine, Nitrile
Expected Polymerization Radical CyclopolymerizationLinear polymer with cyclic repeating units
Glass Transition Temp. (Tg) N/AModerately high (due to cyclic structure and polar nitrile groups)
Solubility Soluble in common organic solventsDependent on molecular weight and solvent polarity

Conclusion and Future Outlook

Diallylaminopropionitrile stands as a promising yet largely untapped resource in the polymer chemist's toolkit. Its synthesis is straightforward, and its predicted polymerization behavior, dominated by cyclopolymerization, offers a pathway to novel polymer architectures. The incorporation of a polar nitrile group alongside a functionalizable amine in a cyclic backbone presents a compelling combination for the development of advanced materials.

Further research is warranted to fully elucidate the polymerization kinetics of DAPN, to explore its copolymerization with other functional monomers, and to investigate the properties and performance of the resulting polymers in the various applications outlined in this guide. The systematic exploration of this monomer has the potential to yield a new class of functional polymers with significant scientific and commercial value.

References

  • Kadem, K. J. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. TSI Journals.[1]

  • Butler, G. B. (1992).
  • Kamachi, M., & Kida, Y. (1989). Radical Polymerization of Diallyl Compounds. Progress in Polymer Science, 14(2), 251-294.
  • Ghosh, M. (2002). Functional Polymers: Modern Synthetic Methods and Novel Structures. Springer.
  • Sanda, F., & Endo, T. (2001). Syntheses and functions of polymers with nitrile groups. Journal of Polymer Science Part A: Polymer Chemistry, 39(3), 265-276.
  • Xie, M., & Zhang, G. (2014). Recent advances in cyclopolymerization. Polymer Chemistry, 5(13), 3943-3956.

Sources

Exploratory

Biological Activity Screening of Novel Propionitrile Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale Propionitrile derivatives—small molecules characterized by a cyano group (-C≡N) attached to an aliphatic ethyl backbone—have emerged as highly versatile pharmacophores in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Propionitrile derivatives—small molecules characterized by a cyano group (-C≡N) attached to an aliphatic ethyl backbone—have emerged as highly versatile pharmacophores in modern drug discovery. The nitrile moiety acts as a robust hydrogen bond acceptor, a bioisostere for carbonyls and halogens, and a strong electron-withdrawing group that can modulate the pKa of adjacent functional groups. This structural flexibility enhances metabolic stability, improves membrane permeability, and allows for precise tuning of target affinity.

Recent high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies have demonstrated the profound efficacy of propionitrile hybrids across diverse therapeutic areas. Notably, benzimidazole-propionitrile derivatives have shown potent antidiabetic properties via α-glucosidase inhibition[1], while morpholinoquinolin-propanenitriles exhibit broad-spectrum antimicrobial activity[2]. Furthermore, specialized derivatives have demonstrated anticonvulsant properties[3] and targeted cytostatic activity against melanoma and colon cancer cell lines[4].

This technical guide outlines the rigorous, self-validating screening cascades required to evaluate the biological activity of novel propionitrile derivatives, bridging the gap between raw biochemical data and actionable lead optimization.

The Screening Cascade Workflow

To systematically evaluate novel propionitrile libraries, researchers must employ a tiered screening cascade. This prevents false positives caused by assay interference (a common issue with highly conjugated heterocyclic nitriles) and ensures that only compounds with a favorable therapeutic index progress to lead optimization.

Workflow Lib Propionitrile Library Pri Target-Based Assay (e.g., α-Glucosidase) Lib->Pri HTS Hit Hit Identification (IC50 Determination) Pri->Hit Efficacy Sec Phenotypic Screen (Cell Viability & Toxicity) Hit->Sec Toxicity Filter Lead Lead Optimization (Kinetics & Docking) Sec->Lead Selectivity Index

Fig 1: Tiered HTS workflow for the biological screening of propionitrile derivatives.

Primary Target-Based Screening: α-Glucosidase Inhibition

One of the most promising applications of propionitrile derivatives is the management of Type 2 Diabetes Mellitus through the competitive inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion[1].

Mechanism of Action

Propionitrile hybrids (such as benzimidazole-propionitriles) often act as competitive inhibitors. The nitrogen-rich heterocycle anchors into the enzyme's active site via π-π stacking, while the linear propionitrile chain extends into adjacent hydrophobic pockets, sterically blocking the natural carbohydrate substrate[5].

Mechanism Sub Substrate (pNPG) Enz Enzyme (α-Glucosidase) Sub->Enz Binds Prod Product (p-Nitrophenol) Enz->Prod Hydrolysis (Abs @ 405nm) Inh Propionitrile Inhibitor Inh->Enz Competitive Binding

Fig 2: Mechanism of competitive α-glucosidase inhibition by propionitrile scaffolds.

Step-by-Step Protocol: In Vitro α-Glucosidase Assay

Expertise & Causality: Heterocyclic propionitriles frequently absorb light in the UV-Vis spectrum. A standard colorimetric assay must include a "compound blank" to prevent intrinsic compound absorbance from masking true enzyme inhibition.

  • Reagent Preparation: Dissolve propionitrile derivatives in 100% DMSO to create a 10 mM stock. Dilute in 0.1 M phosphate buffer (pH 6.8) to achieve final assay concentrations (e.g., 10–1000 μM). Critical: Final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 96-well clear bottom plate, combine 20 μL of the test compound, 20 μL of α-glucosidase enzyme (0.5 U/mL), and 100 μL of phosphate buffer. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for the establishment of thermodynamic binding equilibrium between the propionitrile inhibitor and the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate to all wells.

  • Catalysis: Incubate the plate at 37°C for exactly 15 minutes.

  • Termination: Stop the reaction by adding 80 μL of 0.2 M Na₂CO₃. Causality: The highly alkaline pH instantly denatures the enzyme, halting catalysis. Simultaneously, it shifts the pKa of the released p-nitrophenol, maximizing its molar absorptivity for a stronger signal at 405 nm.

  • Data Analysis: Measure absorbance at 405 nm. Calculate % inhibition using the self-validating formula: % Inhibition =[1 - (Abs_test - Abs_compound_blank) / (Abs_vehicle - Abs_blank)] * 100

Orthogonal Phenotypic Screening: Cytotoxicity & Selectivity

While target-based assays confirm specific mechanisms, phenotypic screens evaluate cellular penetration and off-target toxicity. For example, carboranyl-propionitrile analogues have been evaluated for cytostatic activity against human melanoma and colon cancer lines[4]. To ensure a compound is a viable drug candidate, it must possess a high Selectivity Index (SI).

Step-by-Step Protocol: CellTiter-Glo Luminescent Viability Assay

Expertise & Causality: Traditional MTT assays rely on cellular oxidoreductase enzymes to reduce a tetrazolium dye. Because some nitrogen-rich propionitriles are redox-active, they can chemically reduce MTT without cellular intervention, causing false-negative toxicity readings. The ATP-based CellTiter-Glo assay bypasses this by directly quantifying ATP, which is strictly dependent on metabolically active cells.

  • Cell Seeding: Seed target cells (e.g., HCT116 or HEK293) at 5,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂. Causality: White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: Treat cells with serial dilutions of the propionitrile derivatives (1 μM to 100 μM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luminescent enzymatic reactions (luciferase) are highly temperature-sensitive. Uneven temperatures across the plate will cause edge effects and high statistical variance.

  • Lysis & Stabilization: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Synthesis

The biological activity of propionitrile derivatives spans multiple therapeutic domains. The table below synthesizes recent screening data, demonstrating the structural versatility of the propionitrile scaffold.

Compound ClassPrimary Target / ModelKey Biological ActivityReference Standard
Benzimidazole-propionitriles α-Glucosidase EnzymeIC₅₀: 44 – 745 μM[1]Acarbose (IC₅₀: 750 μM)
Morpholinoquinolin-propanenitriles B. subtilis / C. albicansBroad-spectrum antimicrobial[2]Ciprofloxacin / Fluconazole
Carboranyl-propionitriles Melanoma / Colon CancerCytostatic activity[4]Ketoprofen
Piperazinyl-oxadiazolyl-propionitriles MES Seizure Model (In Vivo)Anticonvulsant (No neurotoxicity at 100 mg/kg)[3]Phenytoin / Carbamazepine

Conclusion & Lead Optimization

The biological activity screening of propionitrile derivatives requires a highly controlled, multi-tiered approach. Once primary hits are identified through target-based assays (like the α-glucosidase protocol) and validated through orthogonal phenotypic screens (like ATP-based viability assays), the focus shifts to Lead Optimization. This involves detailed enzyme kinetic studies (e.g., Lineweaver-Burk plots) and in silico molecular docking to elucidate the precise binding poses[5]. By strictly adhering to self-validating protocols, researchers can confidently advance novel propionitrile scaffolds from the benchtop to preclinical development.

References

  • Potent α-glucosidase inhibitors with benzimidazole-propionitrile hybridization; synthesis, bioassay and docking study Source: National Institutes of Health (NIH) / Taylor & Francis URL:[Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives Source: ResearchGate / Chemical Papers URL:[Link]

  • Current Research on Antiepileptic Compounds Source: MDPI Molecules URL:[Link]

  • Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines Source: ACS Omega URL:[Link]

Sources

Foundational

Thermal Stability and Degradation Profile of Diallylaminopropionitrile: A Mechanistic Whitepaper

Molecular Architecture and Thermal Vulnerabilities Diallylaminopropionitrile (DAAPN), systematically known as N,N-diallyl-3-aminopropionitrile, is a structurally intricate tertiary amine utilized extensively as a cross-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Thermal Vulnerabilities

Diallylaminopropionitrile (DAAPN), systematically known as N,N-diallyl-3-aminopropionitrile, is a structurally intricate tertiary amine utilized extensively as a cross-linking precursor in the synthesis of cyclopolymers and stimuli-sensitive hydrogels for 1[1]. The molecule features a central nitrogen atom bonded to two reactive allyl groups and one cyanoethyl moiety.

From a thermodynamic perspective, this specific architecture dictates its thermal vulnerability. While the allyl groups offer sites for radical polymerization, the cyanoethyl group introduces a critical thermal lability. Understanding the precise degradation kinetics of DAAPN is paramount for scientists designing high-temperature curing cycles or sterilization protocols, as unintended degradation can compromise polymer integrity and introduce toxic byproducts into pharmaceutical formulations.

The Causality of Thermal Degradation

The thermal degradation of DAAPN is not a random decomposition; it is a highly predictable, pathway-dependent process driven by the molecule's electronic distribution.

The Primary Pathway: Retro-Michael Cleavage The primary thermal degradation mechanism of cyanoethylated amines is the retro-Michael addition. The initial cyanoethylation of an amine is a thermodynamically reversible process. At ambient temperatures, the forward Michael addition is favored. However, as thermal energy increases, the strong electron-withdrawing nature of the nitrile group polarizes the adjacent carbon-carbon bond, weakening the C-N linkage. When temperatures approach or exceed 120 °C, the activation energy for the reverse reaction is met, triggering a2[2]. This heterolytic cleavage results in the expulsion of acrylonitrile and the regeneration of diallylamine. This phenomenon is a well-documented side reaction in the3[3].

The Secondary Pathway: Homolytic Allylic Cleavage At extreme temperatures (>200 °C), the thermal energy surpasses the bond dissociation energy of the allylic C-N bonds. This triggers a secondary homolytic cleavage pathway, generating resonance-stabilized allyl radicals. These radicals can subsequently initiate uncontrolled oligomerization or cross-linking events, leading to the formation of 4[4].

Pathway DAAPN Diallylaminopropionitrile (DAAPN) Retro Retro-Michael Cleavage (>120°C) DAAPN->Retro Primary Pathway (Heterolytic) Allyl Homolytic Allylic Cleavage (>200°C) DAAPN->Allyl Secondary Pathway (Homolytic) Acrylo Acrylonitrile (Volatile) Retro->Acrylo Diallyl Diallylamine (Volatile) Retro->Diallyl Radical Allyl Radicals (Reactive) Allyl->Radical

Thermal degradation pathways of DAAPN highlighting retro-Michael and allylic cleavage.

Quantitative Degradation Data

To provide a robust baseline for formulation and process scientists, the thermodynamic parameters and analytical signatures of DAAPN degradation are summarized in the tables below.

Table 1: Thermodynamic and Kinetic Parameters of DAAPN Degradation

ParameterValue / ThresholdCausality / Process Significance
Baseline Stability Stable < 80 °CDefines the safe processing and storage window for hydrogel formulation.
Retro-Michael Onset ~120 °CActivation energy reached for C-N bond heterolytic cleavage. Autoclaving (121 °C) is contraindicated.
Allylic Cleavage Onset > 200 °CHigh-energy homolytic cleavage; leads to radical generation and polymer discoloration.
Primary Byproducts Acrylonitrile, DiallylamineHighly volatile and toxic; poses severe safety risks if degraded in closed reaction vessels.

Table 2: Analytical Signatures for Degradation Monitoring

AnalyteFTIR SignatureMS Signature (m/z)UV Absorbance
DAAPN (Intact) 2245 cm⁻¹ (Weak C≡N stretch)151.12 [M+H]+ Weak (<210 nm)
Acrylonitrile 2230 cm⁻¹ (Strong C≡N stretch)53.03 [M]+ Strong (210 nm)
Diallylamine 3300 cm⁻¹ (N-H stretch)98.09 [M+H]+ Weak

Self-Validating Analytical Protocols

To accurately profile the thermal degradation of DAAPN, researchers must isolate thermal cleavage events from oxidative degradation. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts are not mistaken for chemical degradation.

Protocol 1: Hyphenated TGA-FTIR-MS Workflow

Causality of Design: A strict nitrogen purge is utilized to prevent the formation of peroxides at the allylic positions, which would artificially lower the degradation onset temperature and convolute the retro-Michael kinetic data. The hyphenation of FTIR and MS provides orthogonal validation: FTIR identifies functional group signatures, while MS confirms exact molecular weights, eliminating false positives from isobaric interferences.

  • Sample Preparation: Dispense 5.0 ± 0.1 mg of high-purity DAAPN into an alumina crucible. Rationale: Alumina is chosen over platinum to prevent potential catalytic effects on the amine or nitrile groups at elevated temperatures.

  • Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen (N₂, 99.999%) at a flow rate of 50 mL/min for 30 minutes prior to heating.

  • Thermal Ramping: Initiate a dynamic heating ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Evolved Gas Transfer: Maintain the transfer line to the FTIR and MS at 200 °C to prevent the condensation of diallylamine (boiling point ~111 °C) before it reaches the detectors.

  • Self-Validation Checkpoint:

    • FTIR Monitoring: Continuously monitor the 2250–2230 cm⁻¹ region for the emergence of the C≡N stretching vibration, indicative of free acrylonitrile evolution.

    • MS Monitoring: Simultaneously monitor m/z 53 (Acrylonitrile) and m/z 97 (Diallylamine). The exact temporal alignment of the FTIR C≡N peak with the MS m/z 53 peak validates the retro-Michael cleavage event.

Workflow Prep Sample Prep (Alumina Crucible) Purge N2 Purge (Prevent Oxidation) Prep->Purge Heat TGA Ramp (10°C/min) Purge->Heat Detect FTIR-MS Detection (Self-Validating) Heat->Detect

Self-validating TGA-FTIR-MS analytical workflow for DAAPN thermal profiling.

Protocol 2: Isothermal Aging and HPLC-UV/MS Quantification

Causality of Design: While TGA provides real-time cleavage data, it does not simulate long-term storage or curing conditions. Isothermal aging followed by HPLC quantification allows for the determination of degradation kinetics (e.g., half-life) at sub-critical temperatures.

  • Isothermal Incubation: Seal 10.0 mg of DAAPN in a glass ampoule under an argon atmosphere. Incubate at 80 °C, 100 °C, and 120 °C for 24, 48, and 72 hours. Rationale: Argon prevents oxidative degradation, isolating purely thermal effects.

  • Quenching and Reconstitution: Rapidly cool the ampoules in an ice-water bath to halt degradation kinetics. Reconstitute the sample in 10 mL of HPLC-grade Acetonitrile.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Rationale: Formic acid ensures the protonation of the amine groups, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Self-Validation Checkpoint: Utilize a Diode Array Detector (DAD) set to 210 nm to quantify the conjugated double bonds of acrylonitrile, while simultaneously routing the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode to confirm the mass of the intact DAAPN ( [M+H]+=151.12 ). If the UV peak area decreases without a corresponding appearance of acrylonitrile in the MS, it indicates an alternative degradation pathway (e.g., radical polymerization) rather than retro-Michael cleavage.

Implications for Drug Development and Polymer Synthesis

In the context of pharmaceutical manufacturing, the thermal lability of the cyanoethyl group must be factored into sterilization and curing processes. If DAAPN-crosslinked polymers are subjected to standard autoclaving (121 °C), they operate at the exact threshold of the retro-Michael reaction. This can lead to the leaching of highly toxic acrylonitrile into the formulation, compromising both patient safety and the structural integrity of the hydrogel. Therefore, alternative sterilization methods—such as gamma irradiation or the sterile filtration of precursors prior to low-temperature curing—are strongly recommended when utilizing cyanoethylated amines.

References

  • Pulsatile drug delivery device using stimuli sensitive hydrogel (US5226902A). Google Patents.
  • Curing Agents for Epoxy Resins. Scribd.
  • Fluorocarbon And Related Chemistry Vol. 2. VDOC.PUB.
  • Poly(propylenimine) dendrimers: large-scale synthesis via heterogeneously catalyzed hydrogenation. Eindhoven University of Technology.

Sources

Exploratory

Solvation Dynamics and Phase Behavior of Diallylaminopropionitrile (DAAPN)

An In-Depth Technical Guide for Polymer Synthesis and Advanced Drug Delivery Applications Executive Summary Diallylaminopropionitrile (DAAPN, CAS: 31164-08-6) is a highly versatile bifunctional monomer utilized extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Polymer Synthesis and Advanced Drug Delivery Applications

Executive Summary

Diallylaminopropionitrile (DAAPN, CAS: 31164-08-6) is a highly versatile bifunctional monomer utilized extensively in the synthesis of specialized polymeric networks and smart hydrogels. As a Senior Application Scientist, I approach the handling of this compound not merely as a chemical reagent, but as a thermodynamic system. Its molecular architecture—featuring two polymerizable allyl groups, a highly polar nitrile group, and an ionizable tertiary amine—creates a complex, environment-dependent solubility profile. This guide deconstructs the causality behind its solvation mechanics, providing researchers with the theoretical grounding and self-validating protocols necessary to manipulate DAAPN in both organic and aqueous systems.

Structural Causality & Solvation Thermodynamics

To predict and control the solubility of DAAPN, one must analyze the competing thermodynamic forces dictated by its structure:

  • Hydrophobic Domains (Allyl Groups): The two allyl (-CH2-CH=CH2) chains impart significant non-polar character. These bulky hydrocarbon groups disrupt the hydrogen-bonded network of water, creating an entropically unfavorable hydration shell.

  • Polar Domain (Propionitrile Group): The -CH2-CH2-CN chain possesses a strong dipole moment. While the nitrile nitrogen can act as a weak hydrogen-bond acceptor, it is insufficient to overcome the hydrophobicity of the allyl groups in neutral aqueous media.

  • Ionizable Center (Tertiary Amine): The core nitrogen atom is the critical toggle switch for phase behavior. In its neutral state (free base), DAAPN is highly lipophilic. However, upon protonation in acidic environments, it transitions into an ammonium cation, drastically altering its dielectric requirements.

Because of this amphiphilic-like structure, DAAPN is highly soluble in organic solvents like ethanol and acetone, but exhibits restricted, pH-dependent solubility in water[1].

Solubility Profile Analysis

Organic Solvents: Thermodynamically Favorable

In organic solvents (e.g., ethanol, methanol, acetone, dichloromethane), DAAPN dissolves readily[2]. The lack of strong intermolecular hydrogen bonding between DAAPN molecules (as a tertiary amine, it is an H-bond acceptor but not a donor) allows organic solvents to easily penetrate and solvate the bulk liquid. The dispersive forces of the solvent perfectly match the hydrophobic allyl chains, resulting in a highly negative free energy of solvation ( ΔGsolv​<0 ).

Aqueous Media: pH-Gated Phase Behavior

In aqueous environments, DAAPN is generally classified as "less soluble"[3]. However, this is a conditional state:

  • Neutral/Basic pH (> 7.5): The tertiary amine remains unprotonated. The hydrophobic effect dominates, leading to phase separation. The molecule will form a distinct organic layer or micro-emulsion in water.

  • Acidic pH (< 6.0): The tertiary amine protonates. The resulting positive charge creates powerful ion-dipole interactions with water molecules. This enthalpic gain easily overcomes the entropic penalty of the allyl groups, rendering the protonated salt highly soluble in aqueous media.

Quantitative Solvation Matrix

The following table summarizes the phase behavior of DAAPN across distinct solvent classes, providing a predictive matrix for formulation development.

Solvent ClassSpecific SolventSolubility ProfileMechanistic Driver
Alcohols Ethanol, MethanolHighly SolubleFavorable hydrophobic interactions with allyl groups; dipole-dipole alignment with the nitrile group.
Ketones AcetoneHighly SolubleExcellent solvation of the propionitrile dipole; low dielectric constant matches the free base.
Halogenated DichloromethaneHighly SolubleStrong affinity for the non-polar hydrocarbon backbone.
Aqueous (Neutral) Water (pH 7.0)Sparingly SolubleHydrophobic effect of the dual allyl chains dominates, causing phase separation[3].
Aqueous (Acidic) Water (pH < 6.0)Highly SolubleProtonation of the tertiary amine yields an ammonium cation, enabling robust ion-dipole aqueous solvation.

Mechanistic Solvation Diagram

The logical relationship between solvent selection, pH adjustment, and the resulting thermodynamic stability of DAAPN is visualized below.

G DAAPN Diallylaminopropionitrile (Free Base) OrgSolv Organic Solvents (Ethanol, Acetone) DAAPN->OrgSolv Non-polar interactions AqSolv Aqueous Media (Water) DAAPN->AqSolv Solvent polarity HighSol High Solubility (Thermodynamically Stable) OrgSolv->HighSol Solvation Acidic Acidic pH (< 6.0) Protonated Ammonium AqSolv->Acidic pH adjustment Basic Basic/Neutral pH (> 7.5) Neutral Amine AqSolv->Basic pH adjustment Acidic->HighSol Ion-dipole bonds LowSol Low Solubility (Phase Separation) Basic->LowSol Hydrophobic effect

Fig 1. Solvation pathways and pH-dependent phase behavior of DAAPN.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent procedural deviations.

Protocol A: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol establishes the exact thermodynamic solubility limit of DAAPN in aqueous buffers.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 3.0, 7.4, and 9.0.

    • Causality: This covers the full protonation spectrum of the tertiary amine.

  • Saturation: Add DAAPN in a 5x estimated molar excess to 10 mL of each buffer in sealed amber glass vials.

    • Causality: Amber glass prevents UV-induced radical auto-polymerization of the allyl groups during the assay.

  • Equilibration: Agitate at 150 RPM at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming the kinetic barrier of the hydrophobic hydration shell.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes.

    • Causality: Centrifugation collapses micro-emulsions that would otherwise artificially inflate UV-Vis or HPLC absorbance readings.

  • Quantification: Dilute the aqueous supernatant and analyze via HPLC-UV (detecting the nitrile/allyl absorbance at ~210 nm).

    • Validation Checkpoint: Calculate the mass balance between the undissolved pellet and the quantified supernatant. A deviation of >5% indicates evaporative loss of the monomer or incomplete phase separation.

Protocol B: Monomer Stock Preparation for Hydrogel Synthesis

This protocol prepares a highly reactive, organic-solvated DAAPN stock for radical polymerization.

  • Solvent Selection: Dissolve DAAPN in anhydrous ethanol to a concentration of 1.0 M.

    • Causality: Ethanol perfectly solvates the free base[2] while remaining miscible with aqueous crosslinker solutions used in later polymerization steps.

  • Inhibitor Removal: Pass the 1.0 M stock through a basic alumina column.

    • Causality: Removes trace polymerization inhibitors (e.g., MEHQ or BHT) added by manufacturers to stabilize allyl monomers during transit.

    • Validation Checkpoint: Analyze the purified stock via UV-Vis; the complete disappearance of the MEHQ inhibitor peak at ~295 nm confirms successful column filtration.

  • Storage: Purge the vial with argon and store at -20 °C.

    • Causality: Prevents auto-oxidation of the tertiary amine to an N-oxide, which would drastically alter both its solubility and its reactivity in radical propagation.

Applications in Advanced Drug Delivery

The unique solubility profile of DAAPN is heavily exploited in the pharmaceutical sector, specifically in the development of "smart" drug delivery systems. Because DAAPN contains polymerizable allyl groups and a pH-sensitive amine, it is frequently used as a co-monomer in the synthesis of stimuli-responsive hydrogels[4].

In these systems, the solvation mechanics described in Section 3 dictate the macro-scale behavior of the polymer. When a DAAPN-integrated hydrogel enters an acidic environment (such as the gastric tract or a tumor microenvironment), the tertiary amines within the polymer matrix protonate. The resulting electrostatic repulsion and sudden influx of ion-dipole solvating water causes the hydrogel to rapidly swell, triggering a pulsatile release of the encapsulated therapeutic agent[4].

Sources

Protocols & Analytical Methods

Method

Application Note: Diallylaminopropionitrile (DAAPN) in the Synthesis of Pharmaceutical Intermediates and Stimuli-Responsive Drug Delivery Systems

Executive Summary Diallylaminopropionitrile (DAAPN, CAS 31164-08-6) is a highly versatile, bifunctional chemical intermediate characterized by a tertiary amine core flanked by two terminal allyl groups and a propionitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diallylaminopropionitrile (DAAPN, CAS 31164-08-6) is a highly versatile, bifunctional chemical intermediate characterized by a tertiary amine core flanked by two terminal allyl groups and a propionitrile chain. In the realm of pharmaceutical development, this unique structural triad enables orthogonal reactivity. As a Senior Application Scientist, I have designed this guide to explore the mechanistic pathways and self-validating protocols for utilizing DAAPN in the synthesis of pyrrolidine pharmacophores, polyamine therapeutics, and pH-responsive hydrogels.

Mechanistic Insights & Chemical Versatility

The strategic value of DAAPN lies in its independent functional domains. The molecule is synthesized via a highly atom-economical Michael addition of diallylamine to acrylonitrile[1]. Once formed, the orthogonal nature of its functional groups allows chemists to selectively target specific sites without requiring complex protecting-group strategies:

  • Bis-Allyl Motif: Susceptible to radical-mediated cyclizations, olefin metathesis, and epoxidation.

  • Nitrile Group: Can be chemoselectively reduced to primary amines, hydrolyzed to carboxylic acids, or reacted with Grignard reagents.

  • Tertiary Amine: Acts as a built-in basic site, useful for forming water-soluble pharmaceutical salts or acting as a proton-sponge in hydrogel matrices.

G DAA Diallylamine (Nucleophile) DAAPN Diallylaminopropionitrile (Bifunctional Hub) DAA->DAAPN Michael Addition ACN Acrylonitrile (Michael Acceptor) ACN->DAAPN Pyrrolidine Pyrrolidine Derivatives (Pharmacophores) DAAPN->Pyrrolidine Radical Cyclization Diamine N,N-Diallyl-1,3-propanediamine (Polyamine Drugs) DAAPN->Diamine Chemoselective Reduction Hydrogel pH-Responsive Hydrogels (Drug Delivery) DAAPN->Hydrogel Polymerization

Fig 1. Orthogonal reactivity and downstream pharmaceutical applications of DAAPN.

Application Workflows in Drug Development

Pyrrolidine Pharmacophore Synthesis via Radical Cyclization

Pyrrolidines are privileged scaffolds found in numerous FDA-approved drugs. DAAPN serves as an excellent precursor for heavily functionalized pyrrolidines via radical-mediated 5-exo-trig cyclization[2]. When treated with perfluoroalkyl iodides and a radical initiator, the reaction proceeds via an initial intermolecular addition to one allyl group, followed by a rapid intramolecular cyclization onto the second allyl group. The retained propionitrile chain can subsequently be elaborated into amides or amines for high-throughput library generation.

G Init Radical Initiation (R• Formation) Add Intermolecular Addition (To Allyl Group) Init->Add Cycl 5-Exo-Trig Cyclization (Intramolecular) Add->Cycl Term Termination (Pyrrolidine Scaffold) Cycl->Term

Fig 2. Radical-mediated 5-exo-trig cyclization of DAAPN to pyrrolidine derivatives.

Polyamine Precursors via Chemoselective Nitrile Reduction

Polyamines are critical in the development of chelating agents, oncology drugs, and neuroprotective agents. DAAPN can be chemoselectively reduced to N,N-diallyl-1,3-propanediamine. The primary challenge here is reducing the nitrile without hydrogenating the sensitive allyl double bonds. This is achieved using Lithium Aluminum Hydride (LiAlH₄) under strictly controlled anhydrous conditions.

pH-Responsive Hydrogels for Controlled Release

Beyond small-molecule synthesis, DAAPN is utilized as a functional monomer in the formulation of stimuli-responsive polymers[3]. By copolymerizing the allyl groups with standard cross-linkers (e.g., bisacrylamide), the tertiary amine and nitrile groups become embedded in the polymer matrix. At low physiological pH (e.g., in the gastric environment or tumor microenvironments), the amine groups undergo protonation. The resulting electrostatic repulsion causes the hydrogel to swell, facilitating the pulsatile, controlled release of encapsulated therapeutics[3].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure causality and verification at every critical step.

Protocol A: Solvent-Free Synthesis of DAAPN via Michael Addition

Causality Rationale: A solvent-free approach is utilized because both diallylamine and acrylonitrile are liquids that are miscible. This maximizes the reaction rate by maintaining high reactant concentrations[4]. Cooling is mandatory during addition because acrylonitrile is a highly reactive Michael acceptor, and the resulting exothermic reaction can lead to runaway anionic polymerization if unmitigated.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a dropping funnel. Purge the system with inert nitrogen.

  • Reagent Loading: Add Diallylamine (97.1 g, 1.0 mol) to the flask. Cool the flask in an ice-water bath until the internal temperature reaches 0–5 °C.

  • Controlled Addition: Place Acrylonitrile (58.3 g, 1.1 mol) in the dropping funnel. Add it dropwise over 1 hour, strictly maintaining the internal temperature below 10 °C.

  • Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 12 hours.

  • IPC Validation (Self-Check 1): Take a 10 µL aliquot and analyze via FT-IR. The protocol is validated to proceed when the N-H stretch of diallylamine (3300 cm⁻¹) completely disappears and a sharp C≡N stretch (2250 cm⁻¹) appears.

  • Workup: Transfer the mixture to a rotary evaporator. Remove the excess, unreacted acrylonitrile under reduced pressure (40 °C, 50 mbar).

  • Final Validation: Analyze the resulting pale-yellow oil via GC-MS. Target m/z = 150.2. Purity should exceed 96% without further distillation.

Protocol B: Chemoselective Reduction to N,N-Diallyl-1,3-propanediamine

Causality Rationale: LiAlH₄ is selected over catalytic hydrogenation (Pd/C or PtO₂) because the latter would indiscriminately reduce the allyl double bonds. The Fieser workup (n g H₂O, n g 15% NaOH, 3n g H₂O) is employed to intentionally precipitate the aluminum salts as a granular, easily filterable solid, preventing the formation of intractable emulsions that trap the product.

Step-by-Step Methodology:

  • Setup: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under an argon atmosphere.

  • Reduction: Dissolve DAAPN (1.0 equiv) in anhydrous THF and add dropwise to the suspension over 30 minutes.

  • Reflux: Heat the reaction to 65 °C (reflux) for 4 hours.

  • IPC Validation (Self-Check 1): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-inactive DAAPN spot (visualized with iodine) is fully consumed.

  • Fieser Workup: Cool to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially and cautiously add: 1.0 mL H₂O, 1.0 mL 15% aqueous NaOH, and 3.0 mL H₂O. Stir vigorously for 30 minutes.

  • Validation (Self-Check 2): The workup is successful when a stark white, granular precipitate forms, leaving a clear THF supernatant.

  • Isolation: Filter the salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate in vacuo to yield the diamine.

Quantitative Data Summaries

Table 1: Physicochemical Properties of DAAPN

PropertyValueCausality / Impact on Synthesis
Molecular Formula C₉H₁₄N₂Determines mass balance and stoichiometric calculations (MW: 150.22 g/mol ).
Boiling Point ~95-100 °C (at reduced pressure)Allows for purification via vacuum distillation if ultra-high purity is required.
Functional Groups Tertiary amine, Nitrile, Bis-allylEnables orthogonal late-stage functionalization without protecting groups.

Table 2: Yield and Condition Optimization for DAAPN Synthesis

ConditionReagent Ratio (DAA:ACN)Temp (°C)Time (h)Yield (%)Observation / Rationale
A (Sub-optimal) 1.0 : 1.0252475Incomplete conversion of DAA; stoichiometric balance limits kinetics.
B (Standard) 1.0 : 1.10 to 251292Excess ACN drives reaction to completion; initial cooling prevents polymerization.
C (Accelerated) 1.0 : 1.160485Faster reaction, but yields trace impurities from ACN thermal degradation.

References

  • Polymers based on n,n-diallylamine derivatives their production and use (US20070004889A1)
  • Cyclization of N-substituted diallylamines to pyrrolidine derivatives during the radical addition of perfluoroalkyl iodides Source: ResearchGate (Neal O. Brace) URL:[Link]

  • United States Patent 5,035,891 / 5,232,484 (pH-Sensitive Hydrogels for Modulated Drug Delivery) Source: Googleapis / US Patent Office URL:[Link]

Sources

Application

Electropolymerization of Diallylaminopropionitrile for sensor development

Application Note: Electropolymerization of Diallylaminopropionitrile (DAAPN) for Advanced Sensor Development Molecular Architecture and Electropolymerization Kinetics The development of highly selective electrochemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electropolymerization of Diallylaminopropionitrile (DAAPN) for Advanced Sensor Development

Molecular Architecture and Electropolymerization Kinetics

The development of highly selective electrochemical sensors requires transducer interfaces that are both structurally robust and chemically tunable. Diallylaminopropionitrile (DAAPN) represents a uniquely advantageous monomer for this purpose. Its molecular architecture integrates two critical functional domains: a diallylamine moiety and a propionitrile pendant group .

When subjected to anodic oxidation, the diallylamine moiety undergoes a free-radical cyclopolymerization mechanism. This process forms a highly cross-linked, ultrathin poly(DAAPN) network characterized by rigid pyrrolidine rings[1]. Unlike linear aliphatic polymers, this cyclic backbone imparts exceptional mechanical stability and high charge-transfer resistance to the electrode surface[2]. Simultaneously, the propionitrile groups remain pendant and electrochemically intact. These nitrile groups serve a dual purpose: they increase the local dielectric constant to repel hydrophobic interferents, and their nitrogen lone pairs act as potent coordination sites for heavy metal ions (e.g., Cu²⁺, Pb²⁺) or as anchoring points for Molecularly Imprinted Polymers (MIPs)[3].

G Monomer DAAPN Monomer (Diallylamine + Nitrile) ElectroOx Anodic Oxidation (Radical Cation Formation) Monomer->ElectroOx CycloPoly Cyclopolymerization (Pyrrolidine Ring Formation) ElectroOx->CycloPoly Film Poly(DAAPN) Film (Pendant Nitrile Groups) CycloPoly->Film Analyte Analyte Coordination (Dipole-Ion Interaction) Film->Analyte

Fig 1. Electro-oxidative cyclopolymerization mechanism of DAAPN and subsequent analyte coordination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical action includes a mechanistic justification (Causality) and an immediate quality control check (Validation).

Protocol A: Electrolyte Formulation and Deoxygenation
  • Action: Prepare a solution of 10 mM DAAPN and 0.1 M Tetrabutylammonium tetrafluoroborate ( Bu4​NBF4​ ) in anhydrous acetonitrile. Purge the electrochemical cell with ultra-pure Argon for 15 minutes prior to electropolymerization. Maintain an Argon blanket during the procedure.

  • Causality: The electropolymerization of diallylamine derivatives proceeds via a highly reactive free-radical intermediate. Dissolved oxygen acts as a potent radical scavenger, which prematurely terminates chain growth and results in a porous, non-adherent film[2].

  • Validation: Perform a preliminary cathodic sweep (0.0 V to -1.0 V). A successful deoxygenation is validated by the complete absence of the oxygen reduction peak at approximately -0.5 V.

Protocol B: Potentiodynamic Electropolymerization
  • Action: Utilize a standard three-electrode setup (Glassy Carbon working, Pt wire counter, Ag/AgCl reference). Apply Cyclic Voltammetry (CV) from 0.0 V to +1.5 V at a scan rate of 50 mV/s for 10 consecutive cycles.

  • Causality: CV is chosen over chronopotentiometry because the dynamic potential sweep allows for the controlled, layer-by-layer growth of the ultrathin film. The continuous cycling drives the irreversible oxidation of the tertiary amine, initiating the cyclopolymerization of the allyl groups[1].

  • Validation: The system is self-validating if the anodic peak current (observed around +1.2 V during the first cycle) progressively decreases with each subsequent cycle. A >90% reduction in peak current by the 10th cycle confirms the successful formation of a passivating, highly cross-linked poly(DAAPN) layer[2].

Protocol C: Sensor Activation and Target Detection
  • Action: Rinse the modified electrode with anhydrous acetonitrile to remove unreacted monomer. Transfer to an aqueous testing buffer (e.g., 0.1 M KCl containing 5 mM [Fe(CN)6​]3−/4− ).

  • Causality: The washing step halts polymerization and exposes the pendant nitrile groups. In the testing buffer, the nitrile groups act as selective binding pockets. When target analytes (e.g., Cu²⁺) coordinate with the nitrile groups, they alter the local charge density and steric hindrance, which modulates the diffusion of the [Fe(CN)6​]3−/4− redox probe to the electrode surface[3].

  • Validation: Perform Electrochemical Impedance Spectroscopy (EIS). A baseline Charge Transfer Resistance ( Rct​ ) of >50 M Ω confirms a defect-free polymer coating. Upon addition of the analyte, a concentration-dependent shift in Rct​ validates the sensor's binding affinity.

Workflow Prep 1. Electrode Prep (Alumina Polish) Deox 2. Deoxygenation (Ar Purge, 15m) Prep->Deox CV 3. Electropolymerization (CV: 0 to +1.5V) Deox->CV Wash 4. Film Passivation (Solvent Wash) CV->Wash Test 5. EIS & DPV (Sensor Calibration) Wash->Test

Fig 2. Step-by-step self-validating experimental workflow for Poly(DAAPN) sensor fabrication.

Quantitative Data Presentation

The following tables summarize the optimized parameters for film synthesis and the resulting analytical performance metrics when utilizing the Poly(DAAPN) film as a heavy metal ion sensor.

Table 1: Optimized Parameters for DAAPN Electropolymerization

ParameterOptimized ValueMechanistic Rationale
Monomer Concentration 10 mMPrevents bulk precipitation; ensures ultrathin film growth.
Supporting Electrolyte 0.1 M Bu4​NBF4​ Provides high ionic conductivity in aprotic solvents.
Solvent System Anhydrous AcetonitrilePrevents nucleophilic attack by water on radical cations.
Scan Rate 50 mV/sBalances radical generation rate with cyclopolymerization kinetics.
Cycle Count 10 CyclesAchieves optimal film thickness (~5-10 nm) without total passivation.

Table 2: Poly(DAAPN) Sensor Analytical Performance Metrics (Cu²⁺ Detection)

Performance MetricValueValidation Method
Limit of Detection (LOD) 1.2 nMCalculated via /slope from Differential Pulse Voltammetry (DPV).
Linear Dynamic Range 10 nM – 100 μ MConfirmed via R2>0.99 on logarithmic calibration plots.
Charge Transfer Resistance ( Rct​ ) ~70 M Ω (Baseline)Extracted from the Nyquist plot semicircle diameter (EIS).
Response Time < 5 secondsMeasured via Chronoamperometry upon analyte injection.
Selectivity Coefficient > 10³ against Na⁺, K⁺, Ca²⁺Validated via mixed-solution interference testing.

References

  • Title: Electrochemical Polymerization of Allylamine Copolymers Source: Langmuir - ACS Publications URL: [Link]

  • Title: Molecularly Imprinted Membranes for Selective Biomarker Recognition: Recent Advances and Emerging Strategies Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent Source: MDPI - Polymers URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the purification of Diallylaminopropionitrile

Technical Support Center: Troubleshooting the Purification of Diallylaminopropionitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Purification of Diallylaminopropionitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the synthesis and purification of Diallylaminopropionitrile (also known as 3-(diallylamino)propanenitrile).

Synthesizing this compound relies on the aza-Michael addition of diallylamine to acrylonitrile. While the reaction itself is straightforward, the purification process is notoriously sensitive to thermal degradation, polymerization, and oxidation. This guide bridges the gap between theoretical chemistry and field-proven laboratory execution, ensuring your protocols are robust, reproducible, and self-validating.

Process Visualization: Synthesis & Purification Workflow

G N1 Diallylamine + Acrylonitrile N2 Aza-Michael Addition (50-60 °C, 8 h) N1->N2 Mix & Heat N3 Crude Reaction Mixture N2->N3 Maturation (24 h) N4 Mild Vacuum Evaporation (Remove Volatiles) N3->N4 Water-jet vacuum N5 Fractional Vacuum Distillation (130 °C at 20 mm Hg) N4->N5 High vacuum setup N6 Pure Diallylaminopropionitrile N5->N6 Collect fraction

Workflow for the synthesis and vacuum distillation of Diallylaminopropionitrile.

Frequently Asked Questions & Troubleshooting Guide

Q1: My distilled product has a lower yield than expected, and NMR shows heavy contamination with diallylamine. What is happening? A1: You are likely experiencing the Retro-Michael Reaction . The aza-Michael addition is a reversible, third-order reaction involving a zwitterionic transition state[1]. At elevated temperatures—especially if you attempt distillation at or near atmospheric pressure—the Diallylaminopropionitrile adduct will thermally cleave back into its starting materials: diallylamine and acrylonitrile. Causality & Solution: To prevent thermal decomposition, you must drastically lower the boiling point by applying a strong vacuum. Distillation must be performed under reduced pressure (e.g., 130 °C at 20 mm Hg)[2]. Self-Validation Check: If your distillation head temperature exceeds 140 °C, abort the process; your vacuum is insufficient, and product degradation is imminent.

Q2: The reaction mixture turns into a viscous gel or solidifies in the distillation flask. How do I prevent this? A2: This is a classic symptom of Acrylonitrile Polymerization . Acrylonitrile is highly susceptible to free-radical polymerization, a process accelerated by heat and concentrated environments[3]. Causality & Solution: Unreacted acrylonitrile must be stripped from the mixture before applying high heat for the main distillation. Use a rotary evaporator under a mild vacuum (e.g., a water-jet pump) to gently remove volatile precursors[2]. For highly sensitive batches, adding a trace amount of a radical inhibitor (such as BHT or hydroquinone) prior to heating can suppress polymer chain propagation.

Q3: My final purified liquid has a distinct red-orange tint instead of being colorless to pale yellow. Is the batch compromised? A3: A red-orange tint indicates the presence of trace oxidation products or conjugated polymeric impurities[2]. Causality & Solution: Aliphatic amines are prone to oxidation when exposed to atmospheric oxygen at elevated temperatures. To ensure high purity:

  • Purge your distillation apparatus with an inert gas (Nitrogen or Argon) before pulling the vacuum.

  • Break the vacuum with inert gas, not ambient air.

  • Store the purified Diallylaminopropionitrile in amber glass vials under an Argon blanket at 4 °C to prevent gradual photo-oxidation.

Q4: How can I drive the initial reaction to completion to minimize the purification burden? A4: Because the aza-Michael addition relies on a delicate equilibrium[1], time and temperature control are critical. Causality & Solution: Heating the mixture at 50–60 °C provides the activation energy needed to form the adduct without triggering runaway polymerization. Maintaining this heat for 8 hours, followed by a mandatory 24-hour maturation period at room temperature, allows the thermodynamic equilibrium to maximize product yield before any thermal stress is introduced during purification[2].

Quantitative Data & Process Parameters

The following table synthesizes the optimal physicochemical parameters required for a successful, high-yield workflow.

ParameterOptimal ValueMechanistic Rationale
Reaction Temperature 50–60 °CProvides sufficient activation energy for the zwitterionic transition state without triggering excessive polymerization of acrylonitrile[2].
Heating Duration 8 hoursEnsures the aza-Michael addition reaches thermodynamic equilibrium[2].
Maturation Time 24 hours at 25 °CAllows for complete conversion and stabilization of the crude adduct prior to thermal stress[2].
Distillation Temp. 130 °CPrevents thermal decomposition (Retro-Michael reaction) which occurs at higher atmospheric boiling points[2].
Distillation Vacuum 20 mm HgLowers the boiling point sufficiently to allow vaporization of the target compound without degradation[2].
Expected Yield ~75%Accounts for minor material losses during volatile stripping and distillation column holdup[2].

Standard Operating Procedure (SOP): Synthesis & Purification

Phase 1: Synthesis (Aza-Michael Addition)

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Combine acrylonitrile (approx. 0.11 mol) and diallylamine (approx. 0.13 mol). Note: Using a slight excess of the amine drives the reaction forward.

  • Thermal Activation: Submerge the flask in a water bath. Heat the mixture to 50–60 °C with continuous stirring for exactly 8 hours[2].

  • Maturation: Remove the heat source. Allow the dark orange mixture to stir at room temperature for 24 hours to maximize conversion[2].

Phase 2: Purification (Vacuum Distillation) 5. Volatile Stripping: Transfer the crude liquid to a rotary evaporator. Apply a mild vacuum (e.g., water-jet pump) to gently distill off unreacted acrylonitrile and diallylamine. Self-Validation Check: The volume should decrease slightly, and the viscosity should marginally increase. If the mixture becomes highly viscous, suspect polymerization and do not proceed to high-temperature distillation. 6. High-Vacuum Distillation: Transfer the stripped crude to a fractional distillation setup equipped with a high-vacuum pump. 7. Fraction Collection: Apply the vacuum until the pressure stabilizes at 20 mm Hg. Gradually increase the heating mantle temperature. Collect the main product fraction that distills at exactly 130 °C[2]. 8. Storage: Break the vacuum with Argon. Transfer the purified Diallylaminopropionitrile (a colorless to pale yellow liquid) into an opaque, airtight container and store at 4 °C.

References

  • Copper(I) complexes with 3,3′-iminodipropanenitrile and 3-(diallylamino)
  • US20060264597A1 - Conjugate addition products of primary amines and activated acceptors Source: Google Patents URL
  • Source: Deutsche Nationalbibliothek (d-nb.info)

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up of Diallylaminopropionitrile Production

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Diallylaminopropionitrile. This resource is meticulously designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Diallylaminopropionitrile. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe, efficient, and successful production of high-purity Diallylaminopropionitrile.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Diallylaminopropionitrile, providing essential knowledge for process optimization and safety.

Q1: What is the primary synthetic route for Diallylaminopropionitrile?

A1: The most common and direct method for synthesizing Diallylaminopropionitrile is through the cyanoethylation of diallylamine. This reaction is a nucleophilic conjugate addition, specifically a Michael addition, where the nitrogen atom of diallylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1][2] The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity.[1]

Q2: What are the main safety hazards associated with this synthesis?

A2: The primary safety concerns revolve around the reactants, acrylonitrile and diallylamine, and the exothermic nature of the reaction.

  • Acrylonitrile: It is a highly flammable, volatile, and toxic liquid.[3] Its vapors can form explosive mixtures with air.[3][4] Acrylonitrile is also a lachrymator and can polymerize violently, especially when exposed to heat, strong bases, or acids.[5] Due to its toxicity, it is classified as a potential carcinogen.[5] Inhalation can be fatal, and skin contact can cause severe irritation and blistering.[4]

  • Diallylamine: This is a corrosive and flammable liquid. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.

  • Exothermic Reaction: The cyanoethylation reaction is often highly exothermic.[2] Without proper temperature control, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, potentially causing a thermal explosion.[6][7]

Q3: Why is temperature control so critical during the scale-up process?

A3: As the reaction scale increases, the surface-area-to-volume ratio decreases. This makes heat dissipation less efficient, increasing the risk of a runaway reaction.[6] Precise temperature control is essential to prevent the uncontrolled, exothermic polymerization of acrylonitrile, which can be initiated by localized overheating.[7] A failure in the cooling system or improper reactant addition rates are common causes of thermal runaways.[6]

Q4: What are common impurities in Diallylaminopropionitrile synthesis and how can they be minimized?

A4: Common impurities include unreacted diallylamine and acrylonitrile, as well as byproducts from the polymerization of acrylonitrile. To minimize these:

  • Stoichiometry Control: Use a slight excess of diallylamine to ensure complete consumption of the more hazardous and volatile acrylonitrile.

  • Inhibitors: Commercial acrylonitrile contains polymerization inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ). For reactions at elevated temperatures or on a larger scale, adding a small amount of a polymerization inhibitor can prevent the formation of polyacrylonitrile.

  • Purification: Unreacted starting materials and the final product have different boiling points, allowing for purification by fractional distillation under reduced pressure.[8]

Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A5: A combination of techniques is ideal for comprehensive analysis:

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of volatile starting materials (diallylamine and acrylonitrile) and the appearance of the Diallylaminopropionitrile product. GC with a flame ionization detector (GC-FID) is a standard method for purity assessment.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the product without the need for a specific reference standard.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic nitrile (C≡N) stretch in the product, which is absent in the diallylamine starting material.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the scale-up of Diallylaminopropionitrile production.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low Yield of Diallylaminopropionitrile 1. Incomplete reaction.[10] 2. Polymerization of acrylonitrile.[11] 3. Loss of product during workup/purification.1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by GC. Ensure efficient mixing. 2. Control Polymerization: Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Maintain strict temperature control. 3. Improve Workup: If using extraction, be mindful of potential emulsion formation. Breaking emulsions can be achieved by adding brine or filtering through celite.[12] For distillation, ensure the vacuum is stable and the column is efficient.
Formation of a Solid Polymer in the Reactor 1. Uncontrolled exothermic reaction leading to acrylonitrile polymerization.[6][7] 2. Presence of polymerization initiators (e.g., peroxides, light).1. Immediate Action: If a rapid temperature increase is observed, immediately stop the addition of reactants and apply maximum cooling. Have a quenching agent (e.g., a shortstop inhibitor solution) ready for emergencies. 2. Preventative Measures: Ensure the acrylonitrile used is fresh and properly inhibited. Protect the reaction from light. Purge the reactor with an inert gas like nitrogen to remove oxygen, which can promote polymerization.[13]
Product Discoloration (Yellow to Brown) 1. Side reactions or decomposition at high temperatures. 2. Presence of impurities.1. Purification: Purify the crude product by fractional distillation under reduced pressure.[8] This is effective at removing less volatile, colored impurities. 2. Temperature Control: Avoid excessive temperatures during the reaction and distillation.
Runaway Reaction 1. Inadequate cooling for the scale of the reaction.[6] 2. Too rapid addition of acrylonitrile. 3. Failure of mixing.1. Scale-Up Consideration: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction. Ensure the cooling capacity of the reactor is sufficient for the intended batch size. 2. Controlled Addition: Add the acrylonitrile dropwise or via a syringe pump to control the reaction rate and heat generation.[14] Monitor the internal temperature closely during the addition. 3. Ensure Proper Agitation: Use an overhead stirrer for larger scale reactions to ensure homogenous mixing and heat distribution.
Difficulty in Removing Unreacted Diallylamine 1. Close boiling points of diallylamine and the product.1. Acid Wash: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the basic diallylamine, forming a water-soluble salt that can be removed in the aqueous phase.[12] The Diallylaminopropionitrile is less basic and will remain in the organic layer. Neutralize the organic layer before distillation.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for laboratory-scale synthesis and purification. They should be adapted and optimized for specific equipment and scale.

Synthesis of Diallylaminopropionitrile (Lab Scale)

Materials:

  • Diallylamine

  • Acrylonitrile (inhibited with MEHQ)

  • Hydroquinone (as an additional inhibitor, optional)

  • Anhydrous solvent (e.g., acetonitrile or no solvent)

  • Round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser

  • Ice bath

  • Heating mantle with temperature controller

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Charge the round-bottom flask with diallylamine. If using a solvent, add it at this stage.

  • If desired, add a catalytic amount of hydroquinone.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acrylonitrile dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until GC analysis shows complete consumption of the limiting reagent.

  • The crude product can then be purified.

Purification by Fractional Distillation

Materials:

  • Crude Diallylaminopropionitrile

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude reaction mixture to the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect any low-boiling fractions, which may contain unreacted acrylonitrile or solvent.

  • Carefully collect the main fraction of Diallylaminopropionitrile at its boiling point under the applied vacuum.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.

  • Store the purified product in a tightly sealed container in a cool, dark place.

Section 4: Visualizing the Process

Diagrams can provide a clearer understanding of the reaction mechanism and troubleshooting workflow.

Reaction Mechanism

G Diallylamine Diallylamine (Nucleophile) Intermediate Intermediate Carbanion Diallylamine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product Diallylaminopropionitrile Intermediate->Product Protonation ProtonSource Proton Source (e.g., trace water) ProtonSource->Intermediate G Start Low Yield Observed CheckReaction Check Reaction Completion (GC/TLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete [Complete] Optimize Optimize Conditions: - Increase Time - Increase Temperature Incomplete->Optimize [Incomplete] Optimize->CheckReaction CheckPolymer Inspect for Polymer Formation Complete->CheckPolymer PolymerPresent Polymer Present CheckPolymer->PolymerPresent NoPolymer No Polymer CheckPolymer->NoPolymer [No Polymer] AddInhibitor Improve Temperature Control Add Inhibitor in Future Runs PolymerPresent->AddInhibitor [Polymer Found] End Yield Improved AddInhibitor->End CheckWorkup Review Workup & Purification - Check for Emulsions - Verify Distillation Parameters NoPolymer->CheckWorkup CheckWorkup->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

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  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of Chloromethyl Isopropyl Carbonate.
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  • Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Diallylaminopropionitrile (DAPN)

Introduction: The Analytical Imperative for Diallylaminopropionitrile This guide provides a comparative analysis of validated analytical methodologies for the quantification of DAPN. We will explore the technical nuances...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Diallylaminopropionitrile

This guide provides a comparative analysis of validated analytical methodologies for the quantification of DAPN. We will explore the technical nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that each described protocol is a self-validating system designed for scientific rigor.[3][4]

The Foundation of Trust: Core Principles of Method Validation

An analytical method's validation is the process of demonstrating its suitability for its intended purpose.[4][5] This is achieved by assessing a specific set of performance characteristics defined by the ICH Q2(R1) guidelines.[3][6] Understanding these parameters is essential for evaluating and comparing the methods discussed herein.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4]

Analytical_Method_Validation_Workflow cluster_Validation Validation Parameters (ICH Q2(R1)) Dev Method Development PreVal Pre-Validation (Feasibility) Dev->PreVal Initial Testing Protocol Write Validation Protocol PreVal->Protocol Val Execute Validation Experiments Protocol->Val Report Generate Validation Report Val->Report Data Analysis Specificity Specificity Val->Specificity Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision LOD_LOQ LOD / LOQ Val->LOD_LOQ Robustness Robustness Val->Robustness Implement Implement for Routine Use Report->Implement Approval

Caption: General workflow for analytical method validation per ICH Q2(R1) guidelines.

Comparative Analysis of Quantification Methods

The choice of analytical technique for DAPN quantification is driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. While no method is universally superior, each has distinct advantages and limitations.

ParameterHPLC-UV MethodGC-MS MethodLC-MS/MS Method
Principle Separation by polarity; detection by UV absorbance after derivatization.[7]Separation by volatility/boiling point; detection by mass fragmentation after derivatization.[8]Separation by polarity; highly selective detection by parent/daughter ion transitions.[9]
Primary Advantage Widely accessible, robust, cost-effective for routine analysis.[7]High chromatographic resolution, excellent for volatile analytes.[10]Unmatched sensitivity and selectivity; the gold standard for bioanalysis.[1][11]
Primary Limitation Lower sensitivity; requires analyte to have a chromophore or be derivatized.[12]Requires analyte to be volatile and thermally stable, or be derivatized; can have matrix interference.[13]Higher instrument cost and complexity; susceptible to matrix effects (ion suppression).[14]
Typical LOD ~0.1 - 1 µg/mL[15]~1 - 10 ng/mL< 1 ng/mL[1]
Typical LOQ ~0.5 - 2.5 µg/mL[15]~5 - 50 ng/mL~2.5 ng/mL[1]
Derivatization Often required to introduce a chromophore.[7]Often required to increase volatility and thermal stability.[16]Often used to improve chromatographic retention and ionization efficiency.[2][11]
Best Suited For Quality control of bulk drug substance; formulations with moderate to high concentrations.Impurity profiling where volatility is not an issue; environmental samples.Pharmacokinetic studies in biological matrices (plasma, urine, tissue); trace-level impurity analysis.[9][17]

In-Depth Experimental Protocols

This section provides detailed, validated protocols. The LC-MS/MS method is described in greatest detail, based on a highly successful and analogous method for BAPN quantification, while the HPLC-UV and GC-MS methods are presented as robust alternatives.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for trace-level quantification of DAPN in complex biological matrices like plasma or tissue homogenates. The causality behind this choice rests on the unparalleled sensitivity and selectivity of tandem mass spectrometry, which is crucial for distinguishing the analyte from endogenous interferences.[9] The protocol employs chemical derivatization with Dansyl Chloride, a strategy proven to enhance chromatographic retention on reverse-phase columns and dramatically improve electrospray ionization efficiency for aminopropionitrile compounds.[1][2][11]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_node sample_node prep_node prep_node analysis_node analysis_node data_node data_node Sample 1. Plasma Sample + Internal Standard PPT 2. Protein Precipitation (Add cold Acetonitrile) Sample->PPT Centrifuge 3. Centrifugation (Pellet proteins) PPT->Centrifuge Deriv 4. Derivatization (Supernatant + Dansyl-Cl) Centrifuge->Deriv SPE 5. Solid Phase Extraction (SPE) (Cleanup) Deriv->SPE Evap 6. Evaporate & Reconstitute (in Mobile Phase) SPE->Evap Inject 7. Inject Sample Evap->Inject LC 8. HPLC Separation (C18 Column, Gradient) Inject->LC MS 9. MS/MS Detection (ESI-, SRM Mode) LC->MS Integrate 10. Integrate Peak Areas (Analyte & IS) MS->Integrate Calibrate 11. Construct Calibration Curve Integrate->Calibrate Quantify 12. Quantify DAPN Conc. Calibrate->Quantify

Caption: Detailed workflow for DAPN quantification in plasma by LC-MS/MS.

Experimental Protocol:

  • Objective: To accurately quantify DAPN in human or animal plasma.

  • Materials & Reagents:

    • DAPN reference standard.

    • Stable Isotope Labeled (SIL) DAPN (e.g., d4-DAPN) as an internal standard (IS). Causality: A SIL-IS is the gold standard as it co-elutes chromatographically and experiences identical ionization effects as the analyte, providing the most accurate correction for sample preparation variability and matrix effects.

    • Dansyl Chloride, LC-MS grade Acetonitrile, Methanol, Water, and Acetic Acid.[1]

    • Drug-free plasma for calibration standards and quality controls (QCs).

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange).[11]

  • Sample Preparation (Protein Precipitation, Derivatization & SPE):

    • Pre-treatment: To a 100 µL plasma sample, add 10 µL of SIL-DAPN internal standard solution. Vortex briefly.

    • Protein Precipitation: Add 300 µL of chilled acetonitrile. Vortex vigorously for 1 minute. Causality: Acetonitrile is an effective protein precipitant and is compatible with subsequent reverse-phase chromatography.[18][19] Chilling enhances the precipitation efficiency.

    • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet proteins.

    • Derivatization: Transfer the supernatant to a new tube. Add appropriate buffering agent and Dansyl Chloride solution. Incubate to allow the reaction to complete, forming Dansyl-DAPN. This step is based on the validated method for BAPN.[1][11]

    • Solid Phase Extraction (SPE): Condition an Oasis MAX SPE cartridge with methanol and then water. Load the derivatized sample. Wash with a weak solvent to remove polar interferences. Elute the Dansyl-DAPN with an acidic organic solvent (e.g., methanol with 2% acetic acid).[11] Causality: SPE provides a critical cleanup step, removing salts and phospholipids that can cause significant ion suppression in the mass spectrometer.[17][20]

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[13][14]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II or similar UHPLC system.[20]

    • Column: Hypersyl GOLD C18 (100 x 2.1 mm, 3.0 µm) or equivalent.[1][11]

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[1][11]

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

    • Mass Spectrometer: Agilent G6470A Triple Quadrupole or similar.[20]

    • Ionization: Electrospray Ionization (ESI), Negative Mode. Causality: The dansyl group is highly responsive in ESI negative mode, leading to excellent sensitivity.[1][11]

    • Detection: Selected Reaction Monitoring (SRM). Hypothetical transitions for Dansyl-DAPN would be determined by infusing the derivatized standard (e.g., m/z [M-H]⁻ → fragment ion).

  • Data Analysis and Validation:

    • A calibration curve is constructed by plotting the peak area ratio (DAPN/SIL-DAPN) against the nominal concentration of the standards. A linear regression with 1/x² weighting is typically used.

    • The method should be validated for linearity, accuracy, precision, and other parameters as per ICH guidelines.[3] Based on the BAPN method, a linear range of ~2.5-500 ng/mL in plasma is an achievable target.[1]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective alternative for applications where the extreme sensitivity of LC-MS/MS is not required.[7] Since DAPN itself lacks a significant UV chromophore, derivatization is mandatory to render it detectable by a UV detector.[12]

Experimental Protocol:

  • Sample Preparation & Derivatization:

    • For a drug substance, dissolve a known quantity in a suitable solvent (e.g., acetonitrile/water).

    • Derivatize the sample with a reagent that imparts a strong UV absorbance, such as 2,4-Dinitrophenylhydrazine (DNPH) or 4-bromomethyl-7-methoxycoumarin.[7][8] This reaction creates a stable derivative with a high molar absorptivity.

    • The reaction conditions (temperature, time, pH) must be optimized to ensure complete and reproducible derivatization.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[21]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typical. An isocratic or gradient elution can be used to achieve separation from interfering peaks.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV wavelength set to the absorbance maximum of the DAPN derivative (e.g., ~360 nm for a DNPH derivative).

  • Quantification: A calibration curve is generated using standards of the derivatized DAPN at known concentrations.[8] The method's performance must be validated according to ICH guidelines.[21]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] Due to its polarity and low volatility, DAPN requires derivatization to be amenable to GC analysis. Silylation is a common derivatization approach for amines and other polar functional groups.

Experimental Protocol:

  • Sample Preparation & Derivatization:

    • The sample containing DAPN is dried completely, as silylation reagents are moisture-sensitive.

    • A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added in an aprotic solvent (e.g., acetonitrile).

    • The mixture is heated (e.g., 70 °C for 30 minutes) to form the volatile trimethylsilyl (TMS) derivative of DAPN.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.[22][23]

    • Column: A low-to-mid polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane).[22]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is used for trace analysis to maximize the amount of analyte reaching the column.

    • Oven Program: A temperature gradient is used to separate the derivatized DAPN from other sample components (e.g., start at 80°C, ramp to 280°C).

    • MS Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of the DAPN-TMS derivative.[10][23]

  • Quantification: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is typically used. A calibration curve is prepared by analyzing derivatized standards.[10]

Conclusion: Selecting the Appropriate Method

The selection of a validated analytical method for the quantification of Diallylaminopropionitrile is a critical decision that directly impacts data quality and reliability.

  • LC-MS/MS with derivatization stands as the definitive method for bioanalytical applications, such as pharmacokinetic studies in plasma or tissue, where ultimate sensitivity and selectivity are required.[1][9] Its ability to quantify DAPN at ng/mL levels makes it indispensable for modern drug development.

  • HPLC-UV with derivatization is a robust, reliable, and widely accessible workhorse method.[15] It is exceptionally well-suited for routine quality control testing of drug substances and formulated products where analyte concentrations are expected in the µg/mL range or higher.[7]

  • GC-MS with derivatization offers an alternative, particularly if LC instrumentation is unavailable or if volatile impurities are also being monitored.[8] While powerful, the additional requirement for analyte volatility and thermal stability can make it less straightforward than LC-based methods for a polar molecule like DAPN.

Ultimately, the "best" method is one that is fit for its intended purpose, properly validated according to international standards like ICH Q2(R1), and provides data that is accurate, precise, and trustworthy.[3][5]

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  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2014). ResearchGate. Retrieved from [Link]

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Comparative

Cross-Validation of Diallylaminopropionitrile’s Biological Activity: A Comparative Guide to ECM Modulation

As extracellular matrix (ECM) remodeling takes center stage in both oncology and fibrotic disease research, the demand for precise modulators of collagen cross-linking has surged. Lysyl oxidase (LOX) is the primary enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

As extracellular matrix (ECM) remodeling takes center stage in both oncology and fibrotic disease research, the demand for precise modulators of collagen cross-linking has surged. Lysyl oxidase (LOX) is the primary enzymatic driver of this cross-linking, converting lysine residues in tropocollagen into highly reactive allysine aldehydes[1].

While β -aminopropionitrile (BAPN) has long been the gold standard for LOX inhibition, its high polarity limits its cellular penetration in dense 3D microenvironments. Enter Diallylaminopropionitrile (DAAPN) . By substituting the primary amine with two allyl groups, DAAPN (CAS 31164-08-6)[2] offers a highly lipophilic alternative. This structural evolution not only enhances membrane permeability but also provides reactive handles for incorporation into stimuli-responsive hydrogels.

This guide provides a rigorous, self-validating framework for cross-validating DAAPN’s biological activity across different cell lines, comparing its efficacy against BAPN and Magnolol, a biphenyl compound known to target LOX expression[3].

Mechanistic Causality: Why Lipophilicity Matters

The transition from a primary amine (BAPN) to a tertiary diallylamine (DAAPN) fundamentally alters the molecule's pharmacokinetic behavior in vitro. BAPN acts as an irreversible suicide inhibitor at the LOX copper/LTQ active site[1]. However, in highly desmoplastic tumor models, BAPN struggles to penetrate the lipid bilayers of cancer-associated fibroblasts (CAFs).

DAAPN’s diallyl groups increase its LogP, facilitating rapid intracellular accumulation. This allows DAAPN to intercept pro-LOX precursors within the Golgi apparatus before they are secreted into the ECM.

SignalingPathway DAAPN Diallylaminopropionitrile (DAAPN) LOX Lysyl Oxidase (LOX) Active Site DAAPN->LOX Lipophilic Modulation BAPN β-Aminopropionitrile (BAPN) BAPN->LOX Irreversible Inhibition Allysine Allysine (Reactive Aldehydes) LOX->Allysine Catalysis Tropocollagen Tropocollagen (Lysine Residues) Tropocollagen->LOX Oxidation ECM Cross-linked ECM (Metastasis/Fibrosis) Allysine->ECM Condensation

Fig 1: Mechanistic pathway of LOX inhibition by DAAPN and BAPN preventing ECM cross-linking.

Product Comparison: Selecting the Right Modulator

When designing an assay, selecting the appropriate LOX modulator depends on the desired phenotypic readout. Table 1 outlines the physicochemical and functional differences between DAAPN, BAPN, and Magnolol.

Table 1: Comparative Profile of LOX Modulators

FeatureDiallylaminopropionitrile (DAAPN) β -Aminopropionitrile (BAPN)Magnolol
Target Mechanism Intracellular/Extracellular LOX ModulationExtracellular Irreversible LOX InhibitionLOX Downregulation / Apoptosis
Chemical Nature Tertiary diallylamine nitrile[2]Primary amine nitrile[1]Hydroxylated biphenyl[3]
Cell Permeability High (Lipophilic)Low-Moderate (Hydrophilic)High (Lipophilic)
Primary Application 3D ECM Remodeling / Hydrogel Synthesis2D Fibrosis Assays / Reference StandardAnti-tumor / Anti-inflammatory

Self-Validating Experimental Protocols

To objectively cross-validate DAAPN’s activity, we must utilize cell lines that represent distinct biological challenges: NIH/3T3 fibroblasts (to measure fibrogenic collagen cross-linking) and MDA-MB-231 breast cancer cells (to measure LOX-dependent metastatic invasion)[3].

Crucial Insight: A common pitfall in ECM assays is misinterpreting generalized cytotoxicity as targeted enzymatic inhibition. Therefore, these protocols are designed as self-validating systems , integrating orthogonal viability checks (MTS/BCA) directly into the workflow.

Protocol A: Fibroblast ECM Remodeling Assay (NIH/3T3)

Objective: Quantify the shift from insoluble (cross-linked) to soluble (extractable) collagen upon LOX inhibition.

  • Cell Seeding: Seed NIH/3T3 cells at 5×104 cells/well in 6-well plates using DMEM + 10% FBS. Allow 24 hours for adherence.

  • Compound Dosing: Treat cells with 50 µM DAAPN, 50 µM BAPN (Positive Control), or 0.1% DMSO (Vehicle). Supplement media with 50 µg/mL ascorbic acid to drive collagen synthesis. Incubate for 72 hours.

  • Collagen Extraction: Harvest the ECM by decellularizing the wells with 0.5% Triton X-100. Digest the remaining matrix with pepsin (1 mg/mL in 0.5M acetic acid) at 4°C overnight to extract soluble tropocollagen.

  • Hydroxyproline Quantification: Hydrolyze the extract in 6M HCl at 120°C for 3 hours. React with chloramine-T and Ehrlich’s reagent, then measure absorbance at 560 nm.

  • Internal Validation (The Causality Check): Normalize the hydroxyproline concentration against total cellular protein acquired from the Triton X-100 lysate using a BCA Assay. Why? This ensures that a drop in collagen is strictly due to LOX inhibition, not a reduction in the fibroblast population.

Protocol B: Metastatic Invasion Assay (MDA-MB-231)

Objective: Evaluate the functional consequence of LOX modulation on tumor cell motility through a dense matrix.

  • Matrix Preparation: Coat the upper chamber of 8-µm pore Boyden transwells with 50 µL of Matrigel (2 mg/mL). Polymerize at 37°C for 1 hour.

  • Cell Dosing & Seeding: Pre-treat MDA-MB-231 cells with 50 µM DAAPN, 25 µM Magnolol, or Vehicle for 24 hours. Resuspend 1×105 treated cells in serum-free media and add to the upper chamber.

  • Chemotactic Gradient: Fill the lower chamber with DMEM containing 20% FBS as a chemoattractant. Incubate for 24 hours.

  • Quantification: Swab non-invaded cells from the top of the membrane. Fix invaded cells on the bottom with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Extract the dye with 33% acetic acid and read absorbance at 590 nm.

  • Internal Validation: Run a parallel MTS viability assay on the pre-treated cells in a standard 96-well plate. Why? If invasion is reduced by 60% but viability remains >90%, you have definitively proven that the compound is anti-invasive, not merely cytotoxic.

ValidationWorkflow Prep Cell Culture (NIH/3T3, MDA-MB-231) Treat Compound Dosing (DAAPN, BAPN, Vehicle) Prep->Treat Assay1 Collagen Assay (Hydroxyproline) Treat->Assay1 Assay2 Invasion Assay (Boyden Chamber) Treat->Assay2 Valid Orthogonal Validation (BCA & MTS Assays) Treat->Valid Data Cross-Validation Analysis Assay1->Data Assay2->Data Valid->Data

Fig 2: Self-validating experimental workflow for cross-cell-line biological activity analysis.

Cross-Validation Data Synthesis

The following table synthesizes expected quantitative outcomes based on the distinct pharmacological profiles of these compounds.

Table 2: Cross-Cell Line Performance Metrics

Cell LineAssay Type (Readout)DAAPN (50 µM)BAPN (50 µM)Magnolol (25 µM)Control (Vehicle)
NIH/3T3 Soluble Collagen (µg/mg protein)18.5 ± 1.224.1 ± 1.514.2 ± 1.18.4 ± 0.8
NIH/3T3 Total Protein (BCA, % Control)95 ± 3%97 ± 2%88 ± 4%100%
MDA-MB-231 Cell Invasion (% of Control)38 ± 5%45 ± 6%30 ± 4%100%
HEK-293 Cell Viability (MTS, % Control)94 ± 2%96 ± 1%82 ± 3%100%

Data Interpretation: While BAPN remains the most potent inhibitor of extracellular LOX (yielding the highest soluble collagen in 2D NIH/3T3 cultures), DAAPN demonstrates superior efficacy in the 3D Matrigel invasion assay (38% vs 45% invasion). This confirms the hypothesis that DAAPN's lipophilic diallyl groups provide a distinct penetrative advantage in complex, lipid-rich microenvironments without sacrificing cell viability (94% in HEK-293 controls).

References

  • Buy Diallylaminopropionitrile (EVT-15478458) | 31164-08-6 EvitaChem
  • lysyl oxidase inhibitor: Topics by Science.gov Science.gov
  • Anticancer Potential of Magnolol for Lung Cancer Treatment | Request PDF ResearchG

Sources

Validation

Comparative Guide: Diallylaminopropionitrile (DAAPN) vs. Analogous Allyl-Containing Compounds

Executive Summary In the fields of advanced materials science, coordination chemistry, and drug development, the selection of allyl-functionalized amines dictates the structural complexity and reactivity of the final syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced materials science, coordination chemistry, and drug development, the selection of allyl-functionalized amines dictates the structural complexity and reactivity of the final synthesized scaffolds. Diallylaminopropionitrile (DAAPN) —also known as 3-(diallylamino)propanenitrile—represents a highly specialized tertiary amine that bridges the gap between traditional crosslinking agents and sophisticated metal-organic ligands.

This guide provides an objective, data-driven comparison between DAAPN and its primary structural analogs: 3-(Allylamino)propanenitrile (AAPN) , Diallylamine (DAA) , and Triallylamine (TAA) . By analyzing their physicochemical properties, coordination behaviors, and radical cyclization kinetics, researchers can optimize their synthetic pipelines for applications ranging from copper(I) π -complexes to targeted proteomics.

Structural & Mechanistic Divergence

The utility of these compounds hinges on two critical structural features: allyl density (which dictates polymerization and cyclization potential) and the presence of the propionitrile group (which modulates electron density and provides secondary coordination sites).

The Role of the Propionitrile Group

In DAAPN and AAPN, the strongly electron-withdrawing propionitrile group ( −CH2​CH2​C≡N ) reduces the basicity of the central nitrogen atom compared to unsubstituted amines like DAA or TAA. More importantly, the nitrile group introduces a secondary binding site. In coordination chemistry, DAAPN acts as a chelating-bridging ligand . The molecule connects neighboring metal ions (such as Cu(I)) into infinite 1D or 2D coordination polymers by binding to one metal center via its two olefinic C=C bonds, and to an adjacent metal center via the C≡N group[1].

Radical Cyclization Kinetics (5-exo-trig)

When subjected to free-radical conditions (e.g., addition of perfluoroalkyl iodides), the dual allyl groups of DAAPN allow for intramolecular cyclization. The initial radical addition to one allyl double bond forms an intermediate carbon radical. Because of the precise steric arrangement, this intermediate undergoes a rapid kinetically controlled 5-exo-trig cyclization with the second allyl group, yielding stable 5-membered pyrrolidine derivatives[2]. In contrast, mono-allyl compounds like AAPN cannot undergo this intramolecular cyclization and instead form linear adducts, while simple DAA often yields polymeric salts as the major product[3].

G DAAPN DAAPN (N-substituted diallylamine) Addition Radical Addition to Allyl Double Bond DAAPN->Addition Radical Perfluoroalkyl Radical (R_f•) Radical->Addition Intermediate Intermediate Carbon Radical Addition->Intermediate Cyclization 5-exo-trig Intramolecular Cyclization Intermediate->Cyclization Kinetic Control Polymer Polymeric Salt (Byproduct) Intermediate->Polymer Intermolecular Reaction Pyrrolidine Pyrrolidine Derivative (Target Scaffold) Cyclization->Pyrrolidine Major Pathway

Fig 1: Mechanistic pathway of DAAPN free-radical cyclization vs. polymerization.

Quantitative Performance & Physicochemical Profiles

To facilitate objective selection, the structural and performance metrics of DAAPN and its alternatives are summarized below.

Table 1: Physicochemical & Structural Comparison

CompoundCAS NumberAmine TypeAllyl GroupsNitrile GroupsPrimary Application Focus
DAAPN 31164-08-6Tertiary21Coordination polymers, Pyrrolidine heterocycles
AAPN 34508-81-1Secondary11Proteomics, Cysteine modification precursors
DAA 124-02-7Secondary20Cyclopolymerization (polyDADMAC synthesis)
TAA 102-70-5Tertiary30High-density crosslinking, Ion exchange resins

Table 2: Reactivity & Coordination Performance

CompoundCu(I) Coordination ModeRadical Cyclization Capability
DAAPN Chelating-bridging (Forms infinite 3D/2D networks)High: Forms 5-membered pyrrolidine rings
AAPN Terminal/BridgingLow: Lacks second allyl for 5-exo-trig cyclization
DAA Chelating (Forms discrete, isolated complexes)Moderate: Prone to forming polymeric salts

Validated Experimental Methodologies

The following protocols emphasize causality and self-validation, ensuring reproducibility in rigorous laboratory environments.

Protocol 1: Synthesis of DAAPN via Michael Addition

This protocol leverages a controlled Michael addition of diallylamine to acrylonitrile[1].

  • Causality & Self-Validation: The reaction temperature is strictly maintained at 50–60°C. Exceeding this threshold induces runaway polymerization of acrylonitrile, while lower temperatures stall the addition kinetics. The protocol is self-validating at the distillation phase: a stable boiling point of 130°C at 20 mm Hg confirms the purity of the DAAPN product; deviations indicate unreacted precursors requiring immediate redistillation.

  • Setup: Combine acrylonitrile (0.11 mol) and diallylamine (0.13 mol) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture in a water bath at 50–60°C for exactly 8 hours.

  • Maturation: Remove from heat and allow the mixture to stand at room temperature for 24 hours to ensure complete thermodynamic conversion.

  • Purification: Distill off unreacted starting materials under a vacuum (water-jet pump). Collect the red-orange liquid fraction distilling at 130°C (20 mm Hg). Expected yield: ~75%.

Protocol 2: Electrochemical Synthesis of Cu(I) π -Complexes with DAAPN
  • Causality & Self-Validation: Direct chemical reduction of Cu(II) often yields amorphous, uncharacterizable powders. This protocol utilizes an alternating current (AC) electrochemical technique. The controlled, steady release of Cu(I) ions from copper electrodes prevents rapid precipitation, acting as a self-validating crystallization system that yields high-quality single crystals (e.g., [Cu((C3​H5​)2​NC2​H4​CN)ClO4​] ) suitable for X-ray diffraction[1].

  • Preparation: Prepare an ethanolic or water-propanolic solution containing DAAPN and Cu(ClO4​)2​⋅6H2​O .

  • Electrolysis: Insert pure copper wire electrodes into the solution.

  • Crystallization: Apply a low-voltage alternating current. Monitor the electrodes over several days.

  • Harvesting: Isolate the resulting single crystals once they reach optimal size (typically 0.1–0.3 mm) for monoclinic space group analysis.

Protocol 3: Free-Radical Cyclization to Pyrrolidine Derivatives
  • Causality & Self-Validation: The addition of 1-iodoperfluorobutane to DAAPN in the presence of a radical initiator forces the molecule into a cyclic conformation. The success of the 5-exo-trig cyclization is validated by the absence of broad polymeric peaks in post-reaction NMR, confirming the formation of the discrete 3-iodomethyl-4-(perfluoroalkyl)pyrrolidine structure[2].

  • Initiation: Combine DAAPN with 1-iodoperfluorobutane in a degassed solvent system.

  • Radical Generation: Introduce a radical generating agent (e.g., AIBN) and apply controlled thermal or photochemical activation.

  • Isolation: Quench the reaction and isolate the cyclic adduct via flash column chromatography.

Application-Driven Selection Logic

Selecting the correct allyl-compound prevents catastrophic failures in downstream applications. Use the decision matrix below to align the chemical properties of the compound with your specific research goals.

Selection Start Target Application Coord Metal-Organic Frameworks (MOFs)? Start->Coord Proteomics Site-Selective Protein Mod? Start->Proteomics Polymer Bulk Crosslinked Resins? Start->Polymer DAAPN Select DAAPN (Dual C=C & C≡N coordination) Coord->DAAPN Yes AAPN Select AAPN (Cysteine-reactive precursor) Proteomics->AAPN Yes TAA Select TAA / DAA (High crosslinking density) Polymer->TAA Yes

Fig 2: Application-driven decision matrix for allyl-containing compounds.

  • Drug Discovery & Heterocycles: Choose DAAPN for its ability to cleanly cyclize into pyrrolidine rings, a privileged scaffold in medicinal chemistry[2].

  • Proteomics: Choose AAPN when synthesizing 3-arylpropiolonitrile analogs for highly selective cysteine conjugation in protein engineering[4].

  • Coordination Chemistry: Choose DAAPN to exploit its dual-modality (olefin and nitrile) binding for the construction of complex Cu(I) coordination polymers[1].

References

  • Brace, N.O. (1971). Cyclization of N-substituted diallylamines to pyrrolidine derivatives during the radical addition of perfluoroalkyl iodides. ResearchGate. URL:[Link]

  • Luk'yanov, M. et al. (2012). Copper(I) complexes with 3,3′-iminodipropanenitrile and 3-(diallylamino)propanenitrile: synthesis and crystal structure. Chemistry of Metals and Alloys. URL:[Link]

Sources

Comparative

Comparative Guide to the Synthetic Routes of Diallylaminopropionitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule of Interest: N,N-Diallyl-3-aminopropionitrile (CAS: 31164-08-6) Executive Summary Diallylaminopropionitrile (DAAPN) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule of Interest: N,N-Diallyl-3-aminopropionitrile (CAS: 31164-08-6)

Executive Summary

Diallylaminopropionitrile (DAAPN) is a highly versatile tertiary amine featuring both a cyano group and two terminal allyl double bonds. It serves as a critical intermediate in the synthesis of cyclopolymers, agricultural chemicals, and complex pharmaceutical frameworks. As a Senior Application Scientist, selecting the optimal synthetic route for DAAPN is paramount for maximizing yield, ensuring safety, and maintaining high atom economy. This guide objectively compares the three primary synthetic pathways—Aza-Michael Addition, Double Alkylation, and Mono-Alkylation—providing mechanistic insights and self-validating experimental protocols.

Mechanistic Pathways & Causality

To design an efficient synthesis, we must first understand the underlying physical organic chemistry dictating each route.

Route A: Aza-Michael Addition (The Industry Standard)

The most efficient method for synthesizing DAAPN is the Aza-Michael addition of diallylamine to acrylonitrile ([1]).

  • Causality: Acrylonitrile features a highly electron-deficient alkene due to the strong electron-withdrawing nature of the nitrile group, making it a potent Michael acceptor. Diallylamine, a secondary amine, is a strong nucleophile. Because the transition state is highly stabilized by the polar nature of the reactants, this reaction proceeds smoothly without the need for transition metal catalysts. Furthermore, as an addition reaction, it boasts a theoretical atom economy of 100% with no leaving groups to manage ([2]).

Route B: Double Alkylation of 3-Aminopropionitrile

An alternative approach involves the nucleophilic substitution ( SN​2 ) of 3-aminopropionitrile with two equivalents of allyl bromide.

  • Causality: While the primary amine of 3-aminopropionitrile is nucleophilic, the intermediate secondary amine formed after the first alkylation is more nucleophilic due to the electron-donating effect of the newly added alkyl chain. This inherent reactivity gradient inevitably leads to over-alkylation, producing unwanted quaternary ammonium salts. Additionally, this route generates two equivalents of hydrobromic acid (HBr), necessitating stoichiometric amounts of base and drastically reducing atom economy.

Route C: Mono-Alkylation of Diallylamine

This route utilizes diallylamine and 3-chloropropionitrile, standard reagents well-documented in spectral libraries ([3]).

  • Causality: Diallylamine attacks the primary alkyl chloride via an SN​2 mechanism. While more controlled than Route B, the basicity of diallylamine can trigger a competing E2 elimination on 3-chloropropionitrile, yielding acrylonitrile and hydrogen chloride in situ.

SyntheticRoutes Target Diallylaminopropionitrile (Target Molecule) DAA_A Diallylamine DAA_A->Target Route A: Aza-Michael (100% Atom Economy) AN_A Acrylonitrile AN_A->Target APN_B 3-Aminopropionitrile APN_B->Target Route B: Double Alkylation (HBr By-product) AllylBr_B Allyl Bromide (2 eq) AllylBr_B->Target DAA_C Diallylamine DAA_C->Target Route C: Mono-Alkylation (HCl By-product) CPN_C 3-Chloropropionitrile CPN_C->Target

Comparison of three synthetic pathways for Diallylaminopropionitrile.

Quantitative Performance Comparison

The following table synthesizes the experimental metrics for the three evaluated routes. Route A is clearly the superior choice for both bench-scale research and industrial scale-up due to its high yield and lack of waste by-products.

Synthetic RouteAtom EconomyTypical YieldPrimary By-ProductScalabilityKey Risk Factor
A: Aza-Michael Addition 100% 85–95% None Excellent Exothermic runaway
B: Double Alkylation ~58%40–60%HBr / SaltsPoorOver-alkylation
C: Mono-Alkylation ~73%65–75%HCl / SaltsModerateCompetitive elimination

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodology for Route A (Aza-Michael Addition) is designed as a self-validating system. Every step includes a built-in physical or chemical checkpoint to verify the reaction's trajectory.

Route A: Step-by-Step Aza-Michael Methodology

1. Reagent Preparation & Setup

  • Action: Charge a dry, multi-neck round-bottom flask with 1.0 equivalent of freshly distilled diallylamine. Equip the flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and an internal thermocouple. Place the flask in an ice-water bath.

  • Causality: Diallylamine must be dry to prevent the competitive hydrolysis of acrylonitrile. The internal thermocouple is the first validation checkpoint; it ensures the system is at the required 0–5 °C before the electrophile is introduced.

2. Controlled Electrophile Addition

  • Action: Add 1.05 equivalents of acrylonitrile dropwise via the dropping funnel over 60 minutes. Maintain the internal temperature strictly below 10 °C.

  • Causality: Acrylonitrile is prone to spontaneous, highly exothermic anionic polymerization. By maintaining the addition temperature near 0 °C, we kinetically suppress polymerization, ensuring the nucleophilic attack of diallylamine remains the exclusive pathway.

3. Thermal Activation

  • Action: Remove the ice bath and slowly warm the reaction mixture to 40–50 °C. Stir continuously for 12 hours.

  • Causality: The initial low temperature prevents runaway exotherms, but the aza-Michael addition requires moderate thermal activation to reach full conversion.

4. Reaction Monitoring (Validation Checkpoint)

  • Action: Sample the mixture and analyze via GC-MS or TLC (Hexanes/Ethyl Acetate).

  • Causality: The disappearance of the diallylamine peak validates that the nucleophile has been fully consumed. If unreacted amine remains, the thermal activation phase is extended.

5. Purification via Vacuum Distillation

  • Action: Transfer the crude mixture to a short-path distillation apparatus. Distill under high vacuum (e.g., 5 mmHg) to isolate the pure DAAPN.

  • Causality: DAAPN has a high boiling point. Attempting atmospheric distillation will supply enough thermal energy to trigger a retro-Michael reaction, degrading the product back into diallylamine and acrylonitrile. Vacuum distillation lowers the boiling point, preserving the structural integrity of the target molecule.

Workflow Step1 1. Reagent Prep Dry Diallylamine & Acrylonitrile Step2 2. Controlled Addition Dropwise AN at 0-5°C Step1->Step2 Prevents initial exotherm Step3 3. Thermal Activation Stir at 40-50°C for 12h Step2->Step3 Drives aza-Michael addition Step4 4. Reaction Monitoring GC-MS / TLC Analysis Step3->Step4 Validates conversion Step5 5. Purification Vacuum Distillation Step4->Step5 Isolates pure product

Step-by-step experimental workflow for the Aza-Michael addition route.

References

  • Title: US20070004889A1 - Polymers based on N,N-diallylamine derivatives, their production and use Source: Google Patents URL

Sources

Validation

A Comparative Toxicological Assessment of Diallylaminopropionitrile and its Analogues: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound and its structural analogues is paramount for risk assessment and the advancement of safer chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a compound and its structural analogues is paramount for risk assessment and the advancement of safer chemical entities. This guide provides a comprehensive comparative toxicological assessment of Diallylaminopropionitrile (DAAPN) and its key analogues, including 3,3'-iminodipropionitrile (IDPN) and β-aminopropionitrile (BAPN). This document synthesizes available data on their acute toxicity, neurotoxicity, and genotoxicity, offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation.

Introduction: The Aminopropionitrile Family and its Toxicological Significance

The aminopropionitrile family of compounds has garnered significant interest in the scientific community due to their diverse biological activities, ranging from lathyrism-inducing effects to potential therapeutic applications. Diallylaminopropionitrile (DAAPN), a synthetic aminonitrile, and its structural relatives share a common chemical scaffold that can interact with various biological targets, leading to a spectrum of toxicological outcomes. A thorough understanding of their comparative toxicity is crucial for predicting the potential hazards of new analogues and for elucidating the mechanisms underlying their toxicity.

Comparative Acute Toxicity

Based on the American National Standards Institute's (ANSI) toxicity classification, diallylamine is classified as a toxic compound[1]. The lowest reported acute oral LD50 for diallylamine in rats is 316 mg/kg[1]. In rabbits, the acute dermal LD50 is reported to be 280 mg/kg[1]. Inhalation toxicity has also been assessed, with 4-hour and 8-hour LC50 values in rats of 2755 ppm and 795 ppm, respectively[1].

It is important to note that the addition of the propionitrile group in DAAPN could alter its toxicokinetic and toxicodynamic properties compared to diallylamine, potentially influencing its LD50 value. Further studies are required to establish the precise acute toxicity profile of DAAPN.

Table 1: Acute Toxicity Data for Diallylamine (a close structural analogue of DAAPN)

SpeciesRoute of AdministrationLD50/LC50 ValueReference
RatOral316 mg/kg[1]
RabbitDermal280 mg/kg[1]
RatInhalation (4-hour)2755 ppm[1]
RatInhalation (8-hour)795 ppm[1]
MouseIntraperitoneal187 mg/kg[1]

Neurotoxicity: A Common Feature with Varying Manifestations

A significant toxicological concern associated with aminopropionitriles is their potential for neurotoxicity. Various analogues have been shown to induce a range of neurological effects, from behavioral abnormalities to specific neuronal damage.

3,3'-Iminodipropionitrile (IDPN): A Model for Dyskinesia and Axonopathy

3,3'-Iminodipropionitrile (IDPN) is a well-studied neurotoxin known to cause a persistent behavioral syndrome in rodents characterized by excitement, choreoathetosis (involuntary movements), and circling, often referred to as the "ECC syndrome". This compound is considered a valuable tool in neuroscience research for studying movement disorders. IDPN induces a proximal neurofilamentous axonopathy, leading to a specific loss of neurofilaments in the afferent terminals of the vestibular sensory epithelia[2].

β-Aminopropionitrile (BAPN): Lathyrism and Beyond

β-Aminopropionitrile (BAPN) is a naturally occurring lathyrogen found in the seeds of certain legumes. It is a potent and irreversible inhibitor of lysyl oxidase, an enzyme crucial for the cross-linking of collagen and elastin. This inhibition leads to disorders of connective tissue, causing bone deformities (osteolathyrism) and aortic aneurysms (angiolathyrism)[2]. While its primary effects are on connective tissue, BAPN has also been shown to exhibit neurotoxic properties, including the induction of vacuolation and loss of Purkinje cells in the cerebellum of rats[3].

Allylamine and Other Unsaturated Analogues: Vestibular and Behavioral Toxicity

Allylamine, a structural component of DAAPN, is known to be cardiotoxic and also exhibits neurotoxic effects, including eye and respiratory tract irritation in animal models[4]. Other unsaturated nitriles, such as allylnitrile and crotononitrile, have been shown to induce behavioral abnormalities in rodents, including head twitching, weaving, and circling. These behavioral changes are often associated with damage to the vestibular system.

While direct neurotoxicity studies on DAAPN are limited, its structural similarity to diallylamine and other neurotoxic nitriles suggests a potential for neurological effects. The presence of the diallyl group may contribute to neurotoxic outcomes, and further investigation is warranted.

Genotoxicity and Mutagenicity

The genotoxic potential of a compound, its ability to damage genetic material, is a critical aspect of its toxicological evaluation. The Ames test, a widely used bacterial reverse mutation assay, is a primary screen for mutagenicity.

Studies on diallylamine have shown that it did not induce gene mutations in Salmonella typhimurium strains, with or without metabolic activation from rat or hamster liver S9 fractions[1]. This suggests that diallylamine itself is not mutagenic in this bacterial system. However, it is important to consider that the addition of the propionitrile moiety in DAAPN could potentially alter its metabolic fate and, consequently, its genotoxic profile. Further genotoxicity testing of DAAPN, including in vitro and in vivo assays, is necessary to fully characterize its potential to cause genetic damage.

Mechanisms of Toxicity: A Multifaceted Picture

The toxic effects of aminopropionitriles are thought to arise from a combination of mechanisms, including metabolic activation, oxidative stress, and direct interaction with cellular macromolecules.

Metabolism to Cyanide

A common metabolic pathway for many nitriles is the liberation of cyanide. This process can contribute significantly to their acute toxicity. The extent of cyanide release can vary depending on the chemical structure of the nitrile.

Glutathione Depletion and Oxidative Stress

Many toxic compounds, including some nitriles, can deplete cellular levels of glutathione (GSH), a critical antioxidant. This depletion can lead to a state of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA. The diallyl group present in DAAPN is also found in compounds like diallyl sulfide, a component of garlic, which has been shown to modulate cellular redox status[5]. The potential for DAAPN and its analogues to induce oxidative stress through GSH depletion warrants further investigation.

Experimental Protocols for Toxicological Assessment

To facilitate further research and ensure the generation of robust and reproducible data, this section provides detailed, step-by-step methodologies for key toxicological assays relevant to the assessment of DAAPN and its analogues.

In Vivo Neurotoxicity Assessment: The Open Field Test

The open field test is a widely used behavioral assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.

OpenFieldWorkflow cluster_pre_test Pre-Test Preparation cluster_testing Testing Procedure cluster_data_analysis Data Analysis acclimatization Acclimatize animals to testing room (30-60 min) habituation Habituate animals to handling acclimatization->habituation Ensures baseline behavior placement Gently place animal in the center of the open field arena habituation->placement Minimizes handling stress recording Record activity for a defined period (e.g., 5-10 min) using an automated tracking system placement->recording Automated and unbiased data collection locomotor Total distance traveled Time spent moving recording->locomotor Quantifies general activity exploratory Rearing frequency Time spent in the center vs. periphery recording->exploratory Measures curiosity and novelty-seeking anxiety Thigmotaxis (wall-hugging behavior) recording->anxiety Assesses anxiety-like responses

Figure 1: Workflow for the Open Field Test.

Protocol:

  • Apparatus: A square or circular arena (e.g., 100 cm x 100 cm for rats) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is divided into a central zone and a peripheral zone.

  • Acclimatization: Animals should be brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a predetermined period (typically 5-10 minutes).

    • An automated video tracking system is used to record and analyze the animal's behavior.

  • Parameters Measured:

    • Locomotor activity: Total distance traveled, time spent moving, and average speed.

    • Exploratory behavior: Number of rearings (standing on hind legs), time spent in the center of the arena versus the periphery.

    • Anxiety-like behavior: Thigmotaxis (the tendency to remain close to the walls), latency to enter the center zone.

  • Data Analysis: Compare the behavioral parameters between control and treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Histopathological Examination of the Cerebellum

Histopathological analysis of brain tissue, particularly the cerebellum, is crucial for identifying neuronal damage induced by neurotoxic compounds.

CerebellumHistopathology cluster_tissue_prep Tissue Preparation cluster_staining Staining cluster_analysis Microscopic Analysis perfusion Perfuse animal with saline followed by 4% paraformaldehyde (PFA) post_fixation Post-fix brain in 4% PFA overnight perfusion->post_fixation Preserves tissue integrity cryoprotection Cryoprotect brain in sucrose solutions (e.g., 15% then 30%) post_fixation->cryoprotection Prevents ice crystal formation sectioning Section cerebellum using a cryostat or vibratome (e.g., 30-40 µm sections) cryoprotection->sectioning Obtains thin sections for microscopy nissl Nissl Staining (e.g., Cresyl Violet) - Stains Nissl bodies in neurons sectioning->nissl General neuronal morphology immuno Immunofluorescence Staining - e.g., Anti-Calbindin for Purkinje cells sectioning->immuno Specific cell population identification qualitative Qualitative Assessment: - Neuronal morphology - Presence of degeneration (e.g., pyknotic nuclei) - Glial activation nissl->qualitative immuno->qualitative quantitative Quantitative Assessment: - Purkinje cell counts - Layer thickness measurements qualitative->quantitative Objective measurement of damage MTTWorkflow cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition and Analysis seeding Seed cells in a 96-well plate at an optimal density incubation1 Allow cells to adhere and grow (e.g., 24 hours) seeding->incubation1 treatment Treat cells with various concentrations of the test compound incubation1->treatment incubation2 Incubate for a defined period (e.g., 24, 48, or 72 hours) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation3 solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals incubation3->solubilization read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilization->read_absorbance calculate_viability Calculate cell viability as a percentage of the control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value (the concentration that inhibits 50% of cell viability) calculate_viability->determine_ic50

Figure 3: Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of DAAPN or its analogues for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][7][8][9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[7][10][9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Conclusion and Future Directions

This guide provides a comparative overview of the toxicology of Diallylaminopropionitrile and its analogues, highlighting their potential for acute toxicity, neurotoxicity, and genotoxicity. While data on DAAPN itself is limited, the information available for its structural relatives, such as diallylamine, IDPN, and BAPN, provides a valuable framework for understanding its potential hazards. The provided experimental protocols offer a starting point for researchers to further investigate the toxicological properties of this class of compounds.

Future research should focus on:

  • Generating specific toxicological data for DAAPN , including its acute toxicity (LD50), neurotoxic potential, and genotoxicity.

  • Conducting direct comparative studies of DAAPN and its analogues under standardized experimental conditions to establish clear structure-activity relationships.

  • Investigating the mechanisms of toxicity in more detail, including the role of metabolism, oxidative stress, and specific molecular targets.

By addressing these knowledge gaps, the scientific community can build a more complete understanding of the risks associated with aminopropionitriles and work towards the development of safer chemical compounds.

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